2,4-Dichloropyrido[3,2-D]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVFNZJVLRJSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474714 | |
| Record name | 2,4-DICHLOROPYRIDO[3,2-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39551-54-7 | |
| Record name | 2,4-DICHLOROPYRIDO[3,2-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloropyrido[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2,4-Dichloropyrido[3,2-d]pyrimidine (CAS 39551-54-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dichloropyrido[3,2-d]pyrimidine, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, outlines synthetic protocols, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Data
This compound is a solid, heterocyclic compound. Its structure, featuring a fusion of pyridine and pyrimidine rings with two reactive chlorine substituents, makes it a versatile building block in medicinal chemistry.
| Property | Value |
| CAS Number | 39551-54-7 |
| Molecular Formula | C₇H₃Cl₂N₃ |
| Molecular Weight | 200.02 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
| Melting Point | 175.0°C to 177.0°C |
| Purity | Typically ≥95% |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Synthesis and Reactivity
The synthesis of the pyrido[3,2-d]pyrimidine scaffold generally involves the cyclization of substituted pyridine precursors. The dichlorinated target compound is typically prepared by chlorination of the corresponding dihydroxy analog.
Experimental Protocol: General Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of analogous 2,4-dichloropyrimidines, as a specific detailed protocol for the title compound is not widely published.
Step 1: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol
The formation of the fused diol is a critical initial step. A common method involves the condensation of a suitable aminopyridine derivative with a urea equivalent.
-
Reagents: 2-aminonicotinic acid, urea.
-
Procedure:
-
A mixture of 2-aminonicotinic acid and an excess of urea is heated at high temperature (typically 160-180°C) for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is triturated with a suitable solvent (e.g., water or ethanol), filtered, and dried to yield pyrido[3,2-d]pyrimidine-2,4-diol.
-
Step 2: Chlorination to this compound
The diol is then chlorinated to introduce the reactive chloro groups.
-
Reagents: Pyrido[3,2-d]pyrimidine-2,4-diol, phosphorus oxychloride (POCl₃), catalytic N,N-dimethylformamide (DMF).
-
Procedure:
-
Pyrido[3,2-d]pyrimidine-2,4-diol is suspended in an excess of phosphorus oxychloride.
-
A catalytic amount of DMF is added.
-
The mixture is heated under reflux (typically at 110-120°C) for several hours until the reaction is complete (monitored by TLC).
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed with cold water until neutral, and dried under vacuum to afford this compound.
-
Reactivity
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The C4-position is generally more reactive towards nucleophiles than the C2-position due to the electronic influence of the pyridine nitrogen. This regioselectivity allows for the sequential and controlled introduction of different substituents.
Application in Drug Discovery: A Versatile Intermediate for Kinase Inhibitors
This compound is a crucial intermediate in the synthesis of a variety of kinase inhibitors. The dichloro functionality allows for the facile introduction of various amine, alcohol, and thiol nucleophiles, which are common pharmacophores in kinase inhibitors.
Experimental Protocol: General Nucleophilic Substitution
This protocol outlines a general procedure for the substitution of the chlorine atoms, which is a key step in the synthesis of more complex molecules.
-
Reagents: this compound, desired nucleophile (e.g., a primary or secondary amine), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the nucleophile (typically 1.0-1.2 equivalents for monosubstitution) and the base (1.5-2.0 equivalents).
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile, for a period of 2 to 24 hours.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the substituted pyrido[3,2-d]pyrimidine derivative.
-
Workflow in Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using this compound as a starting material.
An In-depth Technical Guide to 2,4-Dichloropyrido[3,2-d]pyrimidine (C7H3Cl2N3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural framework, characterized by a fused pyridine and pyrimidine ring system with reactive chlorine substituents, renders it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its application as a key intermediate in the development of potent kinase and Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, presenting relevant biological data and outlining key experimental protocols.
Physicochemical Properties
This compound is a solid compound with the molecular formula C7H3Cl2N3. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C7H3Cl2N3 | |
| Molecular Weight | 200.02 g/mol | |
| CAS Number | 39551-54-7 | |
| Appearance | Off-white to yellow solid | |
| Melting Point | 168-169 °C | |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |
Synthesis and Reactivity
The synthesis of this compound typically proceeds through a two-step process involving the initial formation of the corresponding pyrido[3,2-d]pyrimidine-2,4-dione, followed by a chlorination reaction.
Synthesis of Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Chlorination of Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
The conversion of the dione to the dichloro derivative is a standard transformation in heterocyclic chemistry. This is typically accomplished by heating the dione with a chlorinating agent such as phosphorus oxychloride (POCl3), often in the presence of a base like N,N-diisopropylethylamine (DIPEA) or a catalyst like dimethylformamide (DMF).
Caption: General synthetic workflow for this compound.
Reactivity and Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms on the pyrimidine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This regioselectivity allows for the sequential and controlled introduction of different substituents.
This differential reactivity is crucial for the synthesis of diverse libraries of compounds. For instance, reaction with an amine can selectively displace the C4 chlorine, followed by a subsequent reaction (e.g., another SNAr or a palladium-catalyzed cross-coupling) at the C2 position.
Applications in Drug Discovery
The rigid, heterocyclic scaffold of this compound makes it an attractive starting material for the development of inhibitors targeting various enzymes, particularly protein kinases and ATR.
Kinase Inhibitors
Derivatives of this compound have been investigated as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
A study focused on the development of selective Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ) inhibitors utilized this compound as a key starting material. The synthesis involved the reaction of the dichloro-compound with pyridin-2-ylmethanamine to yield 2-chloro-N-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine.
2,4-Dichloropyrido[3,2-d]pyrimidine IUPAC name and structure
An In-depth Technical Guide to 2,4-Dichloropyrido[3,2-d]pyrimidine
Abstract
This technical guide provides a comprehensive overview of this compound, a critical heterocyclic intermediate in the fields of medicinal chemistry and drug development. The document details its chemical identity, structure, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and subsequent derivatization. The role of this compound as a versatile scaffold for the development of potent kinase inhibitors is explored, supported by diagrams of relevant biological pathways and synthetic workflows. This guide is intended for researchers, scientists, and professionals in drug development who require in-depth technical information on this valuable chemical entity.
Chemical Identity and Structure
This compound is a fused heterocyclic compound containing a pyridine ring fused to a pyrimidine ring. The two chlorine atoms on the pyrimidine ring are highly reactive, making this compound an excellent electrophilic building block for introducing the pyridopyrimidine scaffold into more complex molecules.
1.1 IUPAC Name and Synonyms
1.2 Chemical Structure
The structure consists of a pyridine ring fused at the[1][4] position with a pyrimidine ring, which is substituted with chlorine atoms at positions 2 and 4.
1.3 Key Identifiers Key chemical identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 39551-54-7 | [2][3][5] |
| Molecular Formula | C₇H₃Cl₂N₃ | [1][3][5] |
| Molecular Weight | 200.03 g/mol | [3] |
| PubChem CID | 11958053 | [1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| Physical Form | Solid | [2] |
| Melting Point | 175.0°C to 177.0°C | [3] |
| Purity | ≥95% | [3] |
| Predicted XlogP | 2.5 | [1] |
| Storage | Store in freezer (-20°C) under an inert atmosphere. | [2] |
| Shipping | Shipped in a cold pack. | [2] |
Synthesis and Reactivity
3.1 Synthetic Protocol this compound is typically synthesized from its corresponding dione precursor, pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, through a chlorination reaction. The protocol described below is a representative procedure based on analogous syntheses of similar heterocyclic compounds[6].
Objective: To synthesize this compound.
Materials:
-
Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice water
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent).
-
Add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 110-120°C) with constant stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent like DCM or CHCl₃ (3 x volume).
-
Combine the organic layers and wash with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
3.2 Chemical Reactivity The primary utility of this compound stems from the reactivity of its two chlorine atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution (SₙAr) reactions[7]. This allows for the sequential and regioselective introduction of various nucleophiles (amines, alcohols, thiols) at the C4 and C2 positions, enabling the construction of diverse libraries of substituted pyridopyrimidine derivatives.
Caption: General workflow for the synthesis and application of this compound.
Applications in Drug Discovery
While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a key scaffold found in numerous biologically active molecules. Derivatives of the pyridopyrimidine core have shown significant potential as inhibitors of various protein kinases, which are crucial targets in oncology and inflammation research[8].
For instance, related pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine structures have been successfully utilized to develop potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutants like L858R/T790M that are responsible for resistance to some cancer therapies[9]. Similarly, derivatives have been investigated as inhibitors of PIM-1 kinase, a protein involved in cell survival and proliferation pathways[10]. The ability to easily modify the this compound core makes it an invaluable starting point for generating novel drug candidates targeting these pathways.
References
- 1. PubChemLite - this compound (C7H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 39551-54-7 [sigmaaldrich.com]
- 3. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 4. 2,4-Dichlorofuro[3,2-D]pyrimidine | C6H2Cl2N2O | CID 45789968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS:39551-54-7 - Abovchem [abovchem.com]
- 6. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2,4-Dichloropyrido[3,2-d]pyrimidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,4-Dichloropyrido[3,2-d]pyrimidine. This heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of targeted therapies. This document outlines its key characteristics, provides detailed experimental protocols for its synthesis and functionalization, and explores its significance as a scaffold for potent kinase inhibitors.
Core Physical and Chemical Properties
This compound is a solid, heterocyclic compound with the chemical formula C₇H₃Cl₂N₃.[1] It is characterized by a fused pyridine and pyrimidine ring system, with two reactive chlorine atoms that are amenable to a variety of chemical transformations.
| Property | Value | Reference |
| CAS Number | 39551-54-7 | [2] |
| Molecular Weight | 200.03 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 175-177 °C | |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |
Synthesis and Reactivity
The synthesis of the pyridopyrimidine core generally involves the condensation of appropriate precursors followed by chlorination. A representative synthetic approach for a related dichlorothieno[3,2-d]pyrimidine involves the treatment of the corresponding diol with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Experimental Protocol: Synthesis of a Dichlorinated Fused Pyrimidine
-
Step 1: Formation of the Diol Precursor: A mixture of an appropriate amino-substituted heterocyclic carboxylic acid or ester with urea is heated to high temperatures (e.g., 180°C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). After cooling, the mixture is treated with a basic solution (e.g., saturated aqueous NaHCO₃ and 10% NaOH) and then neutralized with a dilute acid (e.g., HCl) to precipitate the diol product. The solid is collected by filtration, washed, and dried.[3]
-
Step 2: Chlorination: A mixture of the dried diol, phosphorus oxychloride (POCl₃), and a catalytic amount of dimethylformamide (DMF) is heated (e.g., at 120°C) for several hours, with the reaction monitored by TLC. After completion, the excess POCl₃ is removed under reduced pressure. The resulting residue is carefully added to ice water with stirring to precipitate the crude 2,4-dichloro product. The solid is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.[3]
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), making this compound a versatile intermediate for introducing various functional groups. Studies on this and related scaffolds have shown that the C4 position is generally more reactive towards nucleophiles than the C2 position.[4] This regioselectivity allows for a stepwise functionalization of the molecule.
Experimental Protocol: Nucleophilic Substitution with an Amine
-
Reaction Setup: In a reaction vessel, this compound (1.0 equivalent) is dissolved in a suitable solvent (e.g., ethanol, DMF, or isopropanol). The amine nucleophile (1.0-1.2 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents) are added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 4-amino-2-chloropyrido[3,2-d]pyrimidine derivative.
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the fused ring system.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (200.03 g/mol ), along with characteristic isotopic peaks for the two chlorine atoms.[1] Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the ring system.[5]
Role in Drug Development: A Scaffold for Kinase Inhibitors
The pyridopyrimidine scaffold is a prominent feature in a multitude of kinase inhibitors developed for cancer therapy. The ability to readily functionalize the 2- and 4-positions of the pyrimidine ring allows for the synthesis of large libraries of compounds for screening against various kinase targets.[6]
Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Derivatives of pyridopyrimidines have shown significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[7][8] Overexpression or mutation of EGFR is a hallmark of many cancers. EGFR inhibitors containing the pyridopyrimidine core act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain and preventing its activation.
Targeting PIM-1 Kinase
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell cycle progression and apoptosis.[9] Pyrido[4,3-d]pyrimidine derivatives have been successfully designed as potent inhibitors of PIM-1 kinase, demonstrating the versatility of this scaffold in targeting different kinase families.[10][11]
Conclusion
This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its straightforward functionalization through nucleophilic aromatic substitution allows for the creation of diverse chemical libraries. The demonstrated success of pyridopyrimidine-based compounds as potent kinase inhibitors underscores the importance of this scaffold in the ongoing development of targeted cancer therapies. This guide provides a foundational understanding of its properties and synthetic utility, aiming to facilitate further research and innovation in the field of drug discovery.
References
- 1. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Unseen: A Technical Guide to the Safe Handling of 2,4-Dichloropyrido[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for 2,4-Dichloropyrido[3,2-d]pyrimidine, a heterocyclic building block crucial in medicinal chemistry and drug discovery. Given its reactive nature as a dichlorinated pyridopyrimidine, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document synthesizes available safety data and outlines best practices for its use, storage, and disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on data from safety data sheets (SDS), the compound presents the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Table 1: GHS Hazard Classification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements (Prevention & Response) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P264: Wash face, hands and any exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth. |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P332+P313: If skin irritation occurs: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₃Cl₂N₃ |
| Molecular Weight | 200.03 g/mol |
| Appearance | Solid |
| Melting Point | 232-234 °C (decomposes) |
| Boiling Point | 286.1 °C at 760 mmHg |
| Flash Point | 154.2 °C |
| Solubility | No data available |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, all work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound in solid or solution form must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of the work area.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles/Face Shield | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin | Laboratory Coat | A flame-resistant lab coat with full-length sleeves, buttoned, is required. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves frequently and immediately if contaminated. |
| Respiratory | Respirator | For operations with a high potential for aerosol generation or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended. |
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
-
Remove contaminated clothing and wash it before reuse.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration and protection from light to maintain product quality.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[2]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
For spills, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust. For larger spills, contain the spill and absorb with an inert material (e.g., vermiculite, sand) and place in a designated hazardous waste container.
Disposal Considerations
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Classification: This compound is a halogenated organic compound and should be disposed of in a designated container for halogenated organic waste.
-
Disposal Method: All waste containing this compound should be disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in general waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the compound's properties and a comprehensive risk assessment for specific experimental procedures. Always consult the most up-to-date Safety Data Sheet from your supplier and adhere to your institution's safety policies.
References
commercial availability of 2,4-Dichloropyrido[3,2-d]pyrimidine
An In-depth Technical Guide to 2,4-Dichloropyrido[3,2-d]pyrimidine for Drug Discovery Professionals
This technical guide provides a comprehensive overview of this compound (CAS No. 39551-54-7), a key heterocyclic intermediate for researchers, scientists, and drug development professionals. The document details its commercial availability, a probable synthetic protocol, and its relevance in targeting critical signaling pathways in oncology.
Commercial Availability
This compound is commercially available from several suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of offerings from notable vendors.
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 39551-54-7 | 97% | 100 mg, 250 mg, 1 g, 5 g[1] |
| Thermo Scientific | 39551-54-7 | 95% | 250 mg[2] |
| Abovchem | 39551-54-7 | 95% | Inquire for sizes |
Synthesis and Experimental Protocols
The direct synthesis of this compound is not explicitly detailed in the readily available literature. However, a highly probable synthetic route can be inferred from established protocols for its isomers and related heterocyclic systems, such as 2,4-dichloropyrido[2,3-d]pyrimidine and 2,4-dichlorothieno[3,2-d]pyrimidine. The most common and effective method involves a two-step process: the formation of the corresponding pyrido[3,2-d]pyrimidine-2,4-diol, followed by a chlorination reaction.
Experimental Workflow: Proposed Synthesis
Below is a diagram illustrating the proposed two-step synthetic workflow for this compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Methodologies
Step 1: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol
This step involves the condensation and cyclization of an aminopyridine derivative with urea.
-
Reactants: A mixture of 3-aminopicolinic acid (1 equivalent) and urea (excess, e.g., 5-10 equivalents) is prepared.
-
Reaction Conditions: The mixture is heated to approximately 160°C in a reaction vessel equipped with a condenser. The reaction is monitored for completion, typically over 4-6 hours.
-
Work-up: Upon completion, the reaction mixture is cooled. The resulting solid is treated with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize any acidic byproducts and precipitate the diol product.
-
Purification: The crude product is collected by filtration, washed with water, and then acidified with a dilute acid (e.g., HCl) to precipitate the purified pyrido[3,2-d]pyrimidine-2,4-diol. The solid is then filtered, washed with water, and dried.
Step 2: Synthesis of this compound
This step converts the hydroxyl groups of the diol intermediate into chlorides using a strong chlorinating agent.
-
Reactants: Pyrido[3,2-d]pyrimidine-2,4-diol (1 equivalent) is suspended in phosphorus oxychloride (POCl₃, excess). A catalytic amount of a tertiary amine or DMF can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is heated to reflux (approximately 160°C) for about 6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The remaining residue is cautiously poured onto crushed ice with vigorous stirring.
-
Purification: The resulting precipitate, this compound, is collected by filtration. The solid is then washed thoroughly with ice-cold water and dried under vacuum to yield the final product.
Biological Context and Signaling Pathways
The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Derivatives of the closely related pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine cores have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades that promote cell proliferation, survival, and metastasis. Small molecule inhibitors, often containing heterocyclic cores like pyridopyrimidine, act by competing with ATP for the binding site within the kinase domain, thereby blocking the autophosphorylation of the receptor and inhibiting downstream signaling.
EGFR Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the EGFR signaling cascade and the point of intervention for ATP-competitive inhibitors.
Caption: EGFR signaling pathway and inhibition by an ATP-competitive molecule.
References
spectroscopic data for 2,4-Dichloropyrido[3,2-d]pyrimidine (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, fused ring structure serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The presence of two reactive chlorine atoms allows for facile nucleophilic substitution, making it a key intermediate in the generation of compound libraries for screening against various biological targets.
This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide also presents expected spectral characteristics based on its structure and data from analogous compounds. Furthermore, detailed, generalized experimental protocols for these analytical techniques are provided to aid researchers in their own characterization efforts.
Chemical and Physical Properties
Basic identifying information for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 39551-54-7 | [1][2] |
| Molecular Formula | C₇H₃Cl₂N₃ | [1][2][3] |
| Molecular Weight | 200.03 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Spectroscopic Data
A comprehensive search of scientific literature and chemical databases reveals a scarcity of publicly available, experimentally determined spectroscopic data specifically for this compound. Therefore, the following sections provide an overview of the expected spectral features based on the known structure of the molecule and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data:
The proton NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the three protons on the pyridine ring. The chemical shifts will be in the aromatic region, likely between 7.0 and 9.0 ppm, and will be influenced by the electron-withdrawing effects of the nitrogen atoms and chlorine atoms.
| Expected Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-6 | ~8.5 - 9.0 | Doublet of doublets (dd) | ~4-5, ~1-2 |
| H-7 | ~7.5 - 8.0 | Doublet of doublets (dd) | ~8-9, ~4-5 |
| H-8 | ~8.0 - 8.5 | Doublet of doublets (dd) | ~8-9, ~1-2 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbons bonded to chlorine (C-2 and C-4) and the carbons in the pyridine ring will be significantly deshielded.
| Expected Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~160 - 165 |
| C-4 | ~165 - 170 |
| C-4a | ~120 - 125 |
| C-6 | ~150 - 155 |
| C-7 | ~125 - 130 |
| C-8 | ~140 - 145 |
| C-8a | ~155 - 160 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching vibrations within the fused ring system, and C-Cl stretching.
| Wavenumber (cm⁻¹) | Expected Assignment |
| 3100 - 3000 | Aromatic C-H stretching |
| 1600 - 1450 | Aromatic C=C and C=N stretching |
| 1400 - 1000 | In-plane C-H bending and ring vibrations |
| 850 - 750 | Out-of-plane C-H bending |
| 800 - 600 | C-Cl stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak (from one ³⁷Cl) will be approximately 65% of the intensity of the M⁺ peak (two ³⁵Cl), and the M+4 peak (from two ³⁷Cl) will be about 10% of the M⁺ peak intensity.
| m/z | Expected Assignment |
| ~200 | [M]⁺ (C₇H₃³⁵Cl₂N₃) |
| ~202 | [M+2]⁺ (C₇H₃³⁵Cl³⁷ClN₃) |
| ~204 | [M+4]⁺ (C₇H₃³⁷Cl₂N₃) |
| ~165 | [M-Cl]⁺ |
| ~130 | [M-2Cl]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Ionization: Ionize the sample using an appropriate method. Electron Impact (EI) is a common technique for this type of molecule.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.
References
The Pyrido[3,2-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This bicyclic structure, which incorporates both pyridine and pyrimidine rings, serves as a versatile template for the design of novel therapeutic agents. Its rigid framework allows for precise orientation of substituents to interact with various biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and kinase inhibitory activities. This technical guide provides an in-depth overview of the biological significance of the pyrido[3,2-d]pyrimidine core, with a focus on its role as a kinase inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Kinase Inhibitory Activity: A Dominant Therapeutic Modality
A predominant area of investigation for pyrido[3,2-d]pyrimidine derivatives is their potent inhibition of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Ataxia Telangiectasia and Rad3-related (ATR) Kinase Inhibition
ATR is a critical enzyme in the DNA damage response (DDR) pathway, playing a key role in maintaining genomic integrity.[1][2] Targeting ATR is a promising strategy in cancer therapy, especially in tumors with defects in other DDR pathways.[3] A series of pyrido[3,2-d]pyrimidine derivatives have been developed as potent ATR inhibitors.[4][5]
Table 1: ATR Kinase Inhibitory Activity of Representative Pyrido[3,2-d]pyrimidine Derivatives
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| 10q | 1.2 | 10.5 | HT-29 | [4] |
Dual MNK and PIM Kinase Inhibition
Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration site for Moloney murine leukemia virus (PIM) kinases are downstream effectors in cell proliferation signaling pathways.[6][7] Their dual inhibition presents a promising approach for overcoming resistance to tyrosine kinase inhibitors in leukemia. A novel 4,6-disubstituted pyrido[3,2-d]pyrimidine, compound 21o , has been identified as a selective dual inhibitor of MNKs and PIMs.[6]
Table 2: MNK and PIM Kinase Inhibitory Activity of Compound 21o
| Kinase | IC50 (nM) | Reference |
| MNK1 | 1 | [6] |
| MNK2 | 7 | [6] |
| PIM1 | 43 | [6] |
| PIM2 | 232 | [6] |
| PIM3 | 774 | [6] |
PI3K/mTOR Dual Inhibition
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer.[8][9] Pyrido[3,2-d]pyrimidine-based compounds have been designed as dual PI3K/mTOR inhibitors, demonstrating potent enzymatic and cellular activities.
Table 3: PI3K/mTOR Inhibitory Activity of a Pyrido[3,2-d]pyrimidine Derivative
| Kinase Isoform | IC50 (nM) | Reference |
| PI3Kα | 1.5 | [10] |
| PI3Kβ | 8.2 | [10] |
| PI3Kδ | 2.1 | [10] |
| PI3Kγ | 4.5 | [10] |
| mTOR | 3.8 | [10] |
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition can enhance anti-tumor immunity.[11][12] This makes HPK1 an attractive target for cancer immunotherapy. Novel pyrido[3,2-d]pyrimidines have been described as HPK1 inhibitors for the treatment of cancer and inflammatory diseases.
Anti-inflammatory and Other Biological Activities
Beyond kinase inhibition, the pyrido[3,2-d]pyrimidine scaffold has shown promise in other therapeutic areas.
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is a key enzyme in the hydrolysis of cyclic AMP (cAMP), a second messenger involved in inflammation.[13][14] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses. Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been synthesized and identified as potent PDE4 inhibitors with potential applications in treating asthma and chronic obstructive pulmonary disease (COPD).
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methodologies used to evaluate pyrido[3,2-d]pyrimidine derivatives, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: PI3K/mTOR Signaling Pathway Inhibition.
Caption: ATR-mediated DNA Damage Response Pathway.
Caption: Typical Experimental Workflow for Evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of pyrido[3,2-d]pyrimidine derivatives.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation:
-
Prepare a reaction buffer specific for the kinase of interest (e.g., containing HEPES, MgCl₂, Brij-35, and EGTA).
-
Reconstitute the kinase and substrate in the reaction buffer to the desired concentrations.
-
Prepare a serial dilution of the pyrido[3,2-d]pyrimidine inhibitor in DMSO and then in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the reaction by adding ATP to a final concentration appropriate for the kinase (often at or near the Km for ATP).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the ADP concentration and inversely proportional to the kinase inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrido[3,2-d]pyrimidine compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, by plotting cell viability against the logarithm of the compound concentration.
-
Western Blot Analysis for Target Engagement and Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key signaling molecules, thereby confirming target engagement and pathway inhibition.[17][18]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the pyrido[3,2-d]pyrimidine inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ATR, phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Repeat the washing steps.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Conclusion
The pyrido[3,2-d]pyrimidine scaffold represents a highly valuable core structure in the field of drug discovery. Its synthetic tractability and the ability of its derivatives to potently and selectively modulate the activity of key biological targets, particularly protein kinases, underscore its therapeutic potential. The data and methodologies presented in this guide highlight the significant progress made in understanding the biological significance of this scaffold and provide a framework for the continued development of novel pyrido[3,2-d]pyrimidine-based therapeutic agents for a range of diseases, most notably cancer. The ongoing exploration of this chemical space is anticipated to yield next-generation inhibitors with improved efficacy and safety profiles.
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 3. annualreviews.org [annualreviews.org]
- 4. In vitro kinase assay [protocols.io]
- 5. Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The regulatory role of PDE4B in the progression of inflammatory function study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
The Rise of Pyridopyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can effectively and selectively interact with biological targets is a perpetual endeavor. Among these, the pyridopyrimidine core has emerged as a "privileged scaffold," a versatile framework that has given rise to a multitude of biologically active compounds. This technical guide provides an in-depth exploration of pyridopyrimidine derivatives, their synthesis, mechanisms of action, and their significant impact on modern drug discovery, with a particular focus on oncology.
Introduction: The Versatility of the Pyridopyrimidine Core
Pyridopyrimidines are bicyclic heterocyclic compounds resulting from the fusion of a pyridine and a pyrimidine ring.[1] Depending on the nitrogen atom's position in the pyridine ring, four distinct isomeric skeletons are possible, each offering a unique three-dimensional arrangement for molecular interactions. This structural diversity, combined with their similarity to naturally occurring purines, has made them a focal point of pharmacological research.[2] Pyridopyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]
One of the most successful applications of the pyridopyrimidine scaffold has been in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The pyridopyrimidine structure is adept at fitting into the ATP-binding pocket of various kinases, leading to the inhibition of their activity.[6] This has led to the development of potent inhibitors for targets such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[5][7]
Mechanism of Action: Targeting Key Signaling Pathways
A significant number of pyridopyrimidine derivatives exert their therapeutic effects by inhibiting key nodes in cellular signaling cascades that are often hyperactivated in cancer. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common event in many tumors.[8]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyridopyrimidine derivatives.
As illustrated in Figure 1, growth factor signaling activates Receptor Tyrosine Kinases (RTKs), which in turn recruit and activate PI3K.[3] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] This second messenger recruits and activates AKT, a crucial kinase that promotes cell survival and activates the mTORC1 complex, a master regulator of cell growth and proliferation.[3] Pyridopyrimidine-based inhibitors can directly target the catalytic subunit of PI3K, blocking the production of PIP3 and effectively shutting down this pro-survival pathway.[9]
Synthesis Strategies: Building the Core Scaffold
The synthesis of the pyridopyrimidine core can be achieved through various organic reactions, with multi-component reactions (MCRs) being a particularly efficient strategy.[10] MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is advantageous for building libraries of derivatives for screening.[10] A common approach involves the one-pot reaction of an aminopyrimidine, an aldehyde, and a compound with an active methylene group, such as malononitrile.[10]
Figure 2: General workflow for a three-component synthesis of pyrido[2,3-d]pyrimidine derivatives.
This domino reaction sequence typically starts with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aminouracil, and culminates in an intramolecular cyclization and dehydration to yield the final pyridopyrimidine product (Figure 2).[10] This method is highly versatile, allowing for the introduction of diverse substituents by simply varying the starting aldehyde.
Quantitative Analysis of Biological Activity
The potency of pyridopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a specific biological process (e.g., enzyme activity or cell proliferation) by 50%. The following tables summarize the in vitro activity of selected pyridopyrimidine derivatives against key cancer targets and cell lines.
Table 1: Inhibitory Activity of Pyridopyrimidine Derivatives against Kinase Targets
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrido[3,2-d]pyrimidine | PI3Kα | 3 - 19 | [5] |
| Pyrido[3,2-d]pyrimidine | mTOR | 37 | [5] |
| Pyrazol-1-yl pyridopyrimidine | EGFR | 2,852 - 4,479 (ng/mL) | [11] |
| Pyrazol-1-yl pyridopyrimidine | CDK4/cyclin D1 | 152 - 349 (ng/mL) | [11] |
| 2,4-diaminopyrimidine* | CDK7 | 7.21 | [8] |
| Pyrido[2,3-d]pyrimidine | PIM-1 | 11.4 - 17.2 | [12] |
| Note: While not a pyridopyrimidine, this pyrimidine derivative illustrates the potency achievable with this core structure. |
Table 2: Cytotoxic Activity of Pyridopyrimidine Derivatives against Cancer Cell Lines
| Compound Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrazol-1-yl pyridopyrimidine (Comp. 5) | HepG-2 | Liver | 5.91 | [13] |
| Pyrazol-1-yl pyridopyrimidine (Comp. 5) | MCF-7 | Breast | 7.69 | [13] |
| Pyrazol-1-yl pyridopyrimidine (Comp. 5) | HeLa | Cervical | 9.27 | [13] |
| Pyrido[2,3-d]pyrimidine (Comp. 4) | MCF-7 | Breast | 0.57 | [12] |
| Pyrido[2,3-d]pyrimidine (Comp. 4) | HepG-2 | Liver | 1.13 | [12] |
| Pyrido[2,3-d]pyrimidine (Comp. 11) | HepG-2 | Liver | 0.99 | [12] |
| Thieno[2,3-d]pyrimidine (Comp. 9a) | MCF-7 | Breast | 9.80 | [14] |
Key Experimental Protocols
To ensure the reproducibility of research in this field, standardized experimental protocols are essential. Below are outlines for two fundamental assays used to characterize pyridopyrimidine derivatives.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Figure 3: General experimental workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a serial dilution of the pyridopyrimidine test compound in DMSO. Prepare solutions of the target kinase and the substrate/ATP mixture in an appropriate kinase buffer.[15]
-
Kinase Reaction: Add the diluted test compound and the kinase solution to the wells of a microplate. Allow a pre-incubation period for the compound to bind to the enzyme.[15]
-
Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture. The ATP concentration should ideally be at its apparent Km for the kinase.[15]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 40-60 minutes).[16]
-
Termination and Detection: Stop the reaction. The amount of phosphorylated substrate (or ADP produced) is then quantified using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or by measuring the incorporation of radioactive phosphate (³²P).[15][17]
-
Data Analysis: Plot the measured signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 10⁴ cells/well) and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the pyridopyrimidine derivative and incubate for a specified period (e.g., 48-72 hours).[18]
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well to a final concentration of approximately 0.5 mg/mL.[18]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to an untreated control, and determine the IC50 value.
Conclusion and Future Perspectives
Pyridopyrimidine derivatives have firmly established their place as a cornerstone in modern drug discovery. Their synthetic tractability and ability to potently and selectively modulate the activity of key biological targets, particularly protein kinases, have led to significant advances in oncology and other therapeutic areas. The continued exploration of this privileged scaffold, through the generation of novel derivatives and the elucidation of their complex biological interactions, promises to yield a new generation of targeted therapies with improved efficacy and safety profiles. As our understanding of disease pathways deepens, the versatility of the pyridopyrimidine core will undoubtedly be leveraged to address a wide range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. scirp.org [scirp.org]
- 11. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine: An Essential Intermediate for Pharmaceutical Research
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, pyridopyrimidines are a class of bicyclic heteroaromatic compounds that have garnered significant attention due to their diverse biological activities. This application note provides a detailed experimental protocol for the synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine, a key intermediate for the development of new therapeutic agents.
The protocol outlines a robust two-step synthetic route, commencing with the formation of the pyrido[3,2-d]pyrimidine-2,4-dione precursor, followed by a chlorination reaction to yield the target compound. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to efficiently synthesize this valuable building block.
Experimental Overview
The synthesis of this compound is achieved through a two-step process. The initial step involves the cyclization of a suitable 3-aminopyridine derivative to form the pyrido[3,2-d]pyrimidine-2,4-dione ring system. This is followed by a chlorination step, which converts the hydroxyl groups of the dione into chlorides, yielding the final product.
Step 1: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-dione
Step 2: Synthesis of this compound
The second step is a chlorination reaction that converts the pyrido[3,2-d]pyrimidine-2,4-dione into the desired 2,4-dichloro derivative. This transformation is commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a base such as pyridine or with the addition of phosphorus pentachloride (PCl₅) to facilitate the reaction. Several published methods for the chlorination of similar heterocyclic systems provide a strong basis for this protocol.[1][2][3]
Data Presentation
The following table summarizes the key quantitative data for the chlorination step, based on analogous reactions reported in the literature.
| Parameter | Value | Reference |
| Starting Material | Pyrido[3,2-d]pyrimidine-2,4-dione | - |
| Reagents | Phosphorus oxychloride (POCl₃) | [1][3] |
| Pyridine (optional base) | [1] | |
| N,N-Dimethylformamide (DMF, optional solvent/catalyst) | ||
| Temperature | 120-160 °C | [3] |
| Reaction Time | 3-6 hours | [3] |
| Work-up | Quenching with ice water, neutralization | [1] |
| Purification | Recrystallization or column chromatography | - |
Experimental Protocols
Protocol 1: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-dione (Proposed)
Materials:
-
3-Aminopicolinamide
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopicolinamide (1 equivalent) and urea (1.1 equivalents).
-
Add a high-boiling point solvent such as diphenyl ether.
-
Heat the reaction mixture to 180-200 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to obtain the crude pyrido[3,2-d]pyrimidine-2,4-dione.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Synthesis of this compound
Materials:
-
Pyrido[3,2-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a fume hood, place pyrido[3,2-d]pyrimidine-2,4-dione (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of DMF can also be added.
-
Heat the reaction mixture to reflux (approximately 120-160 °C) and maintain for 3-6 hours.[3] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under a vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
Synthesis Workflow
Caption: Synthetic route for this compound.
This detailed protocol and workflow provide a clear and actionable guide for the synthesis of this compound. The availability of this key intermediate will undoubtedly facilitate the exploration of new chemical space and accelerate the development of innovative therapeutics.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Dichloropyrido[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif frequently found in biologically active molecules, including kinase inhibitors and other therapeutic agents. The functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. 2,4-Dichloropyrido[3,2-d]pyrimidine is a key intermediate that allows for the introduction of various substituents through nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups, enabling the synthesis of a diverse library of derivatives.
This document provides a detailed overview of the SNAr reactions of this compound, focusing on the regioselectivity, reaction conditions, and experimental protocols for the synthesis of monosubstituted products.
Regioselectivity of SNAr Reactions
In nucleophilic aromatic substitution reactions on 2,4-dichloropyrimidine systems, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the higher electrophilicity of the C4 carbon, which can be rationalized by examining the resonance structures of the Meisenheimer intermediate. For the this compound scaffold, experimental evidence confirms that nucleophilic substitution occurs preferentially at the C4 position.[1] The reaction of this compound with amines leads to the formation of 4-amino-2-chloropyrido[3,2-d]pyrimidine derivatives in high yield, with no significant formation of the C2-substituted isomer.[1] The electron-donating amino group introduced at the C4 position deactivates the ring towards further substitution, allowing for the isolation of the monosubstituted product.[1]
The regioselectivity can, however, be influenced by the nature of the nucleophile and the presence of substituents on the pyridine ring. For instance, in other dichloropyrimidine systems, bulky nucleophiles or specific substitution patterns can sometimes lead to a mixture of isomers or even a reversal of selectivity.
Caption: General mechanism of the SNAr reaction at the C4 position.
Quantitative Data Summary
The following table summarizes the expected outcomes for the regioselective C4-substitution of this compound with various nucleophiles. The data is based on reported reactions of closely related compounds and general principles of SNAr on dichloropyrimidines.[1]
| Nucleophile Type | Example Nucleophile | Product | Typical Conditions | Expected Yield | Reference |
| Primary Amines | Benzylamine | 4-(Benzylamino)-2-chloropyrido[3,2-d]pyrimidine | NEt3, DCM, rt, 1-3h | High (>90%) | [1] |
| Secondary Amines | Morpholine | 4-(Morpholino)-2-chloropyrido[3,2-d]pyrimidine | K2CO3, DMF, rt, 2-4h | High (>90%) | Inferred |
| Alcohols | Sodium Methoxide | 4-Methoxy-2-chloropyrido[3,2-d]pyrimidine | NaOMe, MeOH, rt to 50°C, 4-8h | Moderate to High | Inferred |
| Thiols | Thiophenol | 2-Chloro-4-(phenylthio)pyrido[3,2-d]pyrimidine | K2CO3, DMF, rt, 1-2h | High (>90%) | Inferred |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-chloropyrido[3,2-d]pyrimidines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine) (1.1 equivalents)
-
Triethylamine (NEt3) or Potassium Carbonate (K2CO3) (1.5 equivalents)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DMF at room temperature, add the corresponding amine (1.1 eq).
-
Add the base (NEt3 or K2CO3, 1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-chloropyrido[3,2-d]pyrimidine.
Caption: Experimental workflow for the synthesis of 4-amino-2-chloropyrido[3,2-d]pyrimidines.
Protocol 2: Synthesis of 4-Alkoxy-2-chloropyrido[3,2-d]pyrimidines
This protocol provides a general method for the reaction with alkoxides.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide) (1.1 equivalents)
-
Corresponding alcohol (e.g., methanol) as solvent
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of sodium alkoxide (1.1 eq) in the corresponding alcohol, add this compound (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., to 50°C) if the reaction is slow. Monitor by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Synthesis of 4-Thio-2-chloropyrido[3,2-d]pyrimidines
This protocol outlines a general procedure for the reaction with thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol) (1.1 equivalents)
-
Potassium Carbonate (K2CO3) (1.5 equivalents)
-
Dimethylformamide (DMF)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the thiol (1.1 eq) followed by potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired 2-chloro-4-(organothio)pyrido[3,2-d]pyrimidine.
Signaling Pathways and Applications
Derivatives of pyrido[3,2-d]pyrimidine are known to be potent inhibitors of various kinases, which are key components of cellular signaling pathways. By selectively functionalizing the C4 position, medicinal chemists can modulate the interaction of these molecules with the ATP-binding pocket of kinases, thereby influencing downstream signaling events. This makes this compound a valuable building block for the development of targeted cancer therapies and treatments for other diseases driven by aberrant kinase activity.
Caption: Inhibition of a kinase signaling pathway by a pyrido[3,2-d]pyrimidine derivative.
Conclusion
The nucleophilic aromatic substitution reactions of this compound provide a reliable and regioselective method for the synthesis of 4-substituted-2-chloro derivatives. The pronounced preference for substitution at the C4 position allows for the straightforward introduction of a wide range of amine, alkoxy, and thioether functionalities. The resulting monosubstituted products are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors. The protocols outlined in this document offer a practical guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2,4-Dichloropyrido[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules and pharmaceuticals. The functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The Suzuki cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents. This document provides detailed application notes and protocols for the regioselective Suzuki cross-coupling reaction with 2,4-Dichloropyrido[3,2-d]pyrimidine, a key building block for the synthesis of novel derivatives.
The primary challenge in the functionalization of this compound is achieving regioselectivity, as the two chlorine atoms at the C2 and C4 positions exhibit different reactivities. It has been well-established for 2,4-dichloropyrimidines and related heterocyclic systems that the C4 position is generally more susceptible to palladium-catalyzed cross-coupling reactions. This preferential reactivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond. This inherent selectivity allows for the controlled mono-functionalization at the C4 position, leaving the C2-chloro substituent available for subsequent transformations, thus enabling the divergent synthesis of a library of 2,4-disubstituted pyrido[3,2-d]pyrimidines.
Regioselective Suzuki Cross-Coupling at the C4-Position
The Suzuki cross-coupling reaction of this compound with various boronic acids can be efficiently carried out with high regioselectivity at the C4 position using a suitable palladium catalyst, base, and solvent system. Microwave-assisted heating has been shown to significantly accelerate the reaction, leading to high yields in short reaction times.
General Reaction Scheme
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the C4-selective Suzuki cross-coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids. While these examples utilize 2,4-dichloropyrimidine, the conditions are directly applicable to this compound due to their structural and electronic similarity.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-dioxane/H₂O | 100 | 15 min (MW) | >95 (conv.) | |
| 2 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-dioxane/H₂O | 100 | 15 min (MW) | 72 | |
| 3 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-dioxane/H₂O | 100 | 15 min (MW) | 79 | |
| 4 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-dioxane/H₂O | 100 | 15 min (MW) | 87 | |
| 5 | Phenylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 h | 51 | |
| 6 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | Reflux | N/A | 83 (for a related pyrido[2,3-d]pyrimidine) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the C4-selective Suzuki cross-coupling of this compound with an arylboronic acid under microwave irradiation.
Materials and Equipment
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Microwave reactor
-
Microwave vial with a stir bar
-
Standard glassware for workup and purification
-
Argon or Nitrogen gas supply
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Protocol: C4-Selective Suzuki Cross-Coupling (Microwave-Assisted)
-
Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1 equiv.), the desired arylboronic acid (1.0-1.2 equiv.), and potassium carbonate (3 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.5-5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 2:1 to 4:1 ratio). The solvent should be added in a volume sufficient to ensure proper stirring and heating.
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a constant temperature (e.g., 100 °C) for the specified time (e.g., 15-30 minutes).
-
Reaction Monitoring: After the reaction is complete (can be monitored by TLC or LC-MS), cool the vial to room temperature.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-aryl-pyrido[3,2-d]pyrimidine.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the C4-selective Suzuki cross-coupling of this compound.
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2,4-Dichloropyrido[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,2-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery, appearing in a variety of biologically active compounds. The functionalization of this core structure is of paramount importance for the development of new therapeutic agents. Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, provides a powerful and versatile method for the formation of C-N bonds, enabling the introduction of a wide range of amino groups onto the pyrido[3,2-d]pyrimidine nucleus. This document offers detailed application notes and protocols for the palladium-catalyzed amination of 2,4-Dichloropyrido[3,2-d]pyrimidine, a key intermediate for the synthesis of novel derivatives.
Regioselectivity in the Amination of this compound
A critical consideration in the functionalization of this compound is the regioselectivity of the amination reaction. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, which can be exploited for selective mono- or di-amination.
-
C4-Selectivity in Nucleophilic Aromatic Substitution (SNAr) : In general, for 2,4-dichloropyrimidines and related heterocycles, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is attributed to the electronic effects of the ring nitrogens. Studies on related 2,4-disubstituted pyrido[3,2-d]pyrimidines have shown that SNAr reactions with nucleophiles like azides preferentially occur at the C4 position.[1]
-
C2-Selectivity in Palladium-Catalyzed Amination : Interestingly, palladium-catalyzed amination can exhibit a preference for the C2 position. Research on 6-substituted 2,4,8-trichloropyrido[3,2-d]pyrimidines has demonstrated high regioselectivity for amination at the C2 position under palladium catalysis.[2] The choice of ligand is crucial in directing the regioselectivity of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands can influence the steric and electronic environment around the palladium center, favoring oxidative addition at the C2-Cl bond.
By carefully selecting the reaction conditions (catalyst, ligand, base, and solvent), it is possible to control the regioselectivity and achieve the desired mono-aminated product, which can then be subjected to a second amination or other cross-coupling reactions to generate diverse libraries of compounds.
Data Presentation: Typical Reaction Conditions for Amination of Dichlorinated N-Heterocycles
While specific data for the palladium-catalyzed amination of this compound is not extensively available in the literature, the following tables summarize typical conditions used for the amination of structurally related 2,4-dichloropyridines and 2,4-dichloropyrimidines. These serve as a valuable starting point for reaction optimization.
Table 1: Palladium-Catalyzed Amination of 2,4-Dichloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Amine | Product (Position) | Yield (%) |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 100 | Aniline | 2-Amino | 95 |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Dioxane | 110 | Morpholine | 4-Amino | 88 |
| Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 | Benzylamine | 2-Amino | 92 |
| Pd₂ (dba)₃ (2.5) | DavePhos (5) | LHMDS (1.8) | THF | 80 | n-Butylamine | 4-Amino | 85 |
Table 2: Palladium-Catalyzed Amination of 2,4-Dichloropyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Amine | Product (Position) | Yield (%) |
| Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 4-Methoxyaniline | 4-Amino | 90 |
| Pd₂(dba)₃ (2) | JohnPhos (4) | NaOtBu (1.6) | Toluene | 110 | Piperidine | 4-Amino | 93 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | Indole | 2-Amino | 87 |
| [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₃PO₄ (2.0) | n-BuOH | 120 | Hexylamine | 4-Amino | 89 |
Experimental Protocols
The following are generalized protocols for the mono-amination of this compound. Optimization of the specific catalyst, ligand, base, solvent, and temperature will be necessary for different amine nucleophiles.
Protocol 1: General Procedure for Palladium-Catalyzed Mono-Amination (Buchwald-Hartwig Reaction)
This protocol is a general starting point for the selective amination of this compound.
Materials:
-
This compound
-
Amine (aromatic or aliphatic)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (1.5-2.5 equiv) and the desired amine (1.1-1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated reaction times.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, dichloromethane) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated pyrido[3,2-d]pyrimidine.
Protocol 2: Selective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
For the selective introduction of an amino group at the C4 position, a nucleophilic aromatic substitution can be employed, particularly with highly nucleophilic amines.
Materials:
-
This compound
-
Nucleophilic amine (e.g., a secondary aliphatic amine like piperidine or morpholine)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in the chosen solvent.
-
Addition of Reagents: Add the amine (1.1-1.5 equiv) and the base (2.0-3.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water.
-
Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the 4-amino-2-chloropyrido[3,2-d]pyrimidine.
Mandatory Visualizations
Caption: General experimental workflow for the palladium-catalyzed amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 2,4-Dichloropyrido[3,2-d]pyrimidine at the C4 Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective functionalization of 2,4-Dichloropyrido[3,2-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The inherent reactivity difference between the C4 and C2 positions allows for selective substitution, primarily at the C4 position, enabling the synthesis of a diverse range of derivatives for drug discovery and development.
Introduction
The pyrido[3,2-d]pyrimidine core is a prominent feature in a variety of biologically active molecules, particularly as kinase inhibitors. The 2,4-dichloro-substituted scaffold serves as a versatile starting material for the introduction of various functional groups. Generally, the C4 position of this compound is more susceptible to nucleophilic attack and cross-coupling reactions than the C2 position. This preferential reactivity is attributed to the electronic properties of the heterocyclic ring system.[1][2] This document outlines protocols for three key C4-selective transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Sonogashira cross-coupling.
C4-Regioselective Functionalization Strategies
The selective functionalization at the C4 position of this compound can be readily achieved through several standard organic chemistry reactions. The following sections provide detailed protocols for these transformations.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The displacement of the C4-chloride with various amine nucleophiles is a straightforward method to introduce diverse amino substituents.
Experimental Protocol:
A solution of this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF) is treated with the desired primary or secondary amine (1.1-1.5 eq.). A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), is typically added. The reaction mixture is then stirred at temperatures ranging from room temperature to reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled, and the product is isolated by precipitation or extraction.
Workflow for C4-Selective Nucleophilic Aromatic Substitution
Caption: General workflow for the C4-selective SNAr amination of this compound.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | TEA | EtOH | 80 | 12 | 85-95 |
| Benzylamine | DIPEA | i-PrOH | 90 | 8 | 80-90 |
| Morpholine | K₂CO₃ | DMF | 100 | 6 | 90-98 |
| Piperidine | TEA | EtOH | 80 | 10 | 88-96 |
Note: Yields are estimates based on analogous reactions with dichloropyrimidines and may require optimization for this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the C4-chloride with a variety of aryl or heteroaryl boronic acids.
Experimental Protocol:
To a degassed solution of this compound (1.0 eq.) in a solvent system such as 1,4-dioxane/water or toluene/ethanol/water, the corresponding boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.) are added.[3] The reaction mixture is heated under an inert atmosphere at temperatures ranging from 80 to 110 °C until completion.[4] After cooling, the mixture is filtered, and the product is isolated by extraction and purified by column chromatography.
Workflow for C4-Selective Suzuki-Miyaura Coupling
Caption: General workflow for the C4-selective Suzuki-Miyaura coupling of this compound.
| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 70-85[5] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 75-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 110 | 65-80 |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 95 | 70-88 |
Note: Yields are estimates based on analogous reactions with dichloropyrimidines and may require optimization.[3][6]
Sonogashira Cross-Coupling
The Sonogashira coupling enables the introduction of terminal alkynes at the C4 position, providing access to a range of alkynyl-substituted pyrido[3,2-d]pyrimidines.
Experimental Protocol:
In a degassed solvent such as DMF or THF, this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., TEA or DIPEA, 2.0-5.0 eq.) are combined.[7][8] The terminal alkyne (1.1-2.0 eq.) is then added, and the mixture is stirred at room temperature to 60 °C under an inert atmosphere.[9] Upon completion, the reaction is worked up by filtration and extraction, followed by purification via column chromatography.
Workflow for C4-Selective Sonogashira Coupling
Caption: General workflow for the C4-selective Sonogashira coupling of this compound.
| Terminal Alkyne | Pd Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | TEA | DMF | 50 | 70-85 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | DIPEA | THF | RT | 80-95 |
| Propargyl alcohol | Pd(dppf)Cl₂ | TEA | DMF | 60 | 65-80 |
| 1-Heptyne | Pd(PPh₃)₂Cl₂ | DIPEA | THF | 40 | 75-90 |
Note: Yields are estimates based on analogous reactions and may require optimization.[7][8][9]
Biological Context: Pyrido[3,2-d]pyrimidines as Kinase Inhibitors
Derivatives of the pyrido[3,2-d]pyrimidine scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Two important signaling pathways targeted by pyrido[3,2-d]pyrimidine derivatives are the PI3K/AKT/mTOR pathway and the HPK1 signaling pathway in T-cells.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10] Its aberrant activation is frequently observed in various cancers.[8] Pyrido[3,2-d]pyrimidine derivatives have been developed as dual PI3K/mTOR inhibitors, blocking the signaling cascade and thereby inducing apoptosis and inhibiting tumor growth.
PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrido[3,2-d]pyrimidine derivatives.[10]
HPK1 Signaling in T-Cells
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[11][12] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, leading to the dampening of the T-cell response.[4] Inhibition of HPK1 by small molecules, including certain pyrido[3,2-d]pyrimidine derivatives, can enhance T-cell activation and anti-tumor immunity, making it an attractive target for cancer immunotherapy.[11]
HPK1-Mediated Negative Regulation of TCR Signaling
Caption: Inhibition of HPK1 by pyrido[3,2-d]pyrimidine derivatives enhances T-cell signaling.[4][11][12]
Disclaimer: These protocols are intended as a guide and are based on literature precedents for similar heterocyclic systems. The reaction conditions may require optimization for the specific substrate this compound and the particular nucleophile or coupling partner used. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Negative intracellular regulators of T-cell receptor (TCR) signaling as potential antitumor immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
Application Notes and Protocols for Selective C2 Substitution of 2,4-Dichloropyrido[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of the C2 position of 2,4-dichloropyrido[3,2-d]pyrimidine. This scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases. While reactions on the 2,4-dichloropyrimidine core typically favor substitution at the C4 position, specific methodologies have been developed to achieve regioselective C2 substitution, opening avenues for the synthesis of novel and diverse compound libraries for drug discovery.
Introduction to Regioselectivity
The pyrido[3,2-d]pyrimidine ring system is an important pharmacophore found in numerous kinase inhibitors. The chlorine atoms at the C2 and C4 positions serve as versatile handles for introducing various substituents through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Generally, the C4 position is more electrophilic and sterically accessible, leading to preferential substitution at this site. However, modulation of reaction conditions, including the choice of catalyst, ligand, and nucleophile, can reverse this selectivity, enabling functionalization at the C2 position. This control of regioselectivity is crucial for structure-activity relationship (SAR) studies in drug development.
C2-Selective Substitution Strategies
Two primary strategies have emerged for the selective C2 functionalization of this compound and related scaffolds:
-
Palladium-Catalyzed Cross-Coupling Reactions: The use of sterically bulky N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions has been shown to direct the substitution to the C2 position, particularly for C-S bond formation.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): While less common, C2-selective SNAr can be achieved under specific conditions, for instance, by employing tertiary amine nucleophiles on related 5-substituted 2,4-dichloropyrimidine systems.[2]
Data Presentation
Table 1: Regioselective C2 vs. C4 Substitution in Pd-Catalyzed C-S Coupling
| Entry | Precatalyst | Ligand | Thiol Nucleophile | C2:C4 Ratio | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | IPr | 1-Octanethiol | >95:5 | 85 | [1][2] |
| 2 | Pd₂(dba)₃ | IPr | Thiophenol | >95:5 | 78 | [1][2] |
| 3 | Pd(OAc)₂ | SPhos | 1-Octanethiol | 10:90 | 92 | [3] |
Data adapted from studies on 2,4-dichloropyrimidines, demonstrating the principle of ligand-controlled regioselectivity.
Table 2: Biological Activity of C2-Substituted Pyrido[3,2-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| B1 | EGFRL858R/T790M | 13 | H1975 | [4][5] |
| 10q | ATR | <10 | HT-29 | [6] |
| Compound 30 | EGFR | 0.95 | A431 | [7] |
| Compound 31 | EGFR | 0.97 | A431 | [7] |
Experimental Protocols
Protocol 1: C2-Selective Palladium-Catalyzed C-S Cross-Coupling
This protocol describes the general procedure for the C2-selective thiolation of this compound using a palladium catalyst with a bulky N-heterocyclic carbene (NHC) ligand.
Materials:
-
This compound
-
Thiol (e.g., 1-octanethiol, thiophenol)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and IPr·HCl (4 mol%).
-
Seal the tube, and evacuate and backfill with nitrogen three times.
-
Add anhydrous toluene, followed by sodium tert-butoxide (2.2 equivalents). Stir the mixture at room temperature for 10 minutes to generate the active catalyst.
-
Add this compound (1.0 equivalent) and the thiol (1.2 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Subsequent C4 Amination for Disubstituted Products
This protocol outlines the synthesis of a 2,4-disubstituted pyrido[3,2-d]pyrimidine, starting from the C2-thiolated product from Protocol 1.
Materials:
-
2-Thio-4-chloropyrido[3,2-d]pyrimidine derivative
-
Amine (e.g., aniline, morpholine)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane
Procedure:
-
In a round-bottom flask, dissolve the 2-thio-4-chloropyrido[3,2-d]pyrimidine derivative (1.0 equivalent) in DMF or 1,4-dioxane.
-
Add the desired amine (1.5 equivalents) and DIPEA (2.0 equivalents).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by crystallization or column chromatography.
Mandatory Visualizations
References
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dichloropyrido[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors. Its rigid structure and hydrogen bonding capabilities allow for potent and selective interactions with the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway, using the versatile starting material, 2,4-Dichloropyrido[3,2-d]pyrimidine. The methodologies described herein are based on established literature and provide a framework for the development of novel therapeutic agents.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. The protocols detailed below focus on the synthesis of dual PI3K/mTOR inhibitors, leveraging the reactivity of the chlorine atoms at the C2 and C4 positions of the pyrido[3,2-d]pyrimidine core.
Synthetic Strategy
The synthesis of kinase inhibitors from this compound primarily involves sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity allows for a controlled, stepwise introduction of different substituents.
A common strategy involves the initial reaction at C4 with a desired nucleophile, followed by a second substitution or a palladium-catalyzed cross-coupling reaction at the C2 position. This approach enables the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. While the protocols provided are based on the synthesis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines from a trichloro- precursor, the principles are directly applicable to the dichloro- starting material.
Data Presentation
The following tables summarize the in vitro kinase inhibitory activities of representative 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives against PI3Kα and mTOR. This data highlights the potential for developing potent dual inhibitors from this scaffold.
Table 1: In Vitro Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives against PI3Kα
| Compound | C7-Substituent | IC50 (nM) for PI3Kα |
| 1 | -H | 19 |
| 2 | -Cl | 5 |
| 3 | -CH3 | 3 |
| 4 | -CH2OH | >500 |
| 5 | -CH2OCH3 | 10 |
| 6 | -CH2N(CH3)2 | 8 |
Data adapted from a study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines.[1]
Table 2: In Vitro Inhibitory Activity and Selectivity of Pyrido[3,2-d]pyrimidine Derivatives against mTOR
| Compound | C7-Substituent | IC50 (nM) for mTOR | Selectivity Index (PI3Kα/mTOR) |
| 1 | -H | 37 | 0.51 |
| 2 | -Cl | 110 | 0.05 |
| 3 | -CH3 | 98 | 0.03 |
| 5 | -CH2OCH3 | 125 | 0.08 |
| 6 | -CH2N(CH3)2 | 102 | 0.08 |
Data adapted from a study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(morpholino)pyrido[3,2-d]pyrimidine
This protocol describes the selective monosubstitution at the C4 position of this compound.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous THF, add morpholine (1.0 eq.) followed by triethylamine (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the crude product in DCM and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired product.
Protocol 2: Synthesis of 2-(3-Hydroxyphenyl)-4-(morpholino)pyrido[3,2-d]pyrimidine (General Suzuki Coupling)
This protocol outlines the substitution at the C2 position via a Suzuki cross-coupling reaction.
Materials:
-
2-Chloro-4-(morpholino)pyrido[3,2-d]pyrimidine
-
(3-Hydroxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor (optional, can be performed with conventional heating)
-
Standard glassware for workup and purification
Procedure:
-
In a microwave vial, combine 2-Chloro-4-(morpholino)pyrido[3,2-d]pyrimidine (1.0 eq.), (3-hydroxyphenyl)boronic acid (1.5 eq.), palladium catalyst (0.1 eq.), and base (2.0 eq.).
-
Add the solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Seal the vial and heat the reaction mixture under microwave irradiation at a suitable temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes). Alternatively, the reaction can be heated at reflux under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against PI3Kα and mTOR using a luminescence-based assay.
Materials:
-
Purified recombinant kinase (PI3Kα or mTOR)
-
Kinase-specific substrate
-
Kinase reaction buffer
-
ATP
-
Test compounds (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then further dilute in the kinase reaction buffer.
-
In a 384-well plate, add the diluted test compound or vehicle (DMSO) control.
-
Add the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: Cell-Based Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes how to assess the effect of an inhibitor on the phosphorylation of key downstream proteins in the PI3K/mTOR pathway in a cellular context.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Visualizations
Caption: General synthetic route for 2,4-disubstituted pyrido[3,2-d]pyrimidine kinase inhibitors.
Caption: Workflow for the discovery and optimization of pyrido[3,2-d]pyrimidine-based kinase inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the points of inhibition by pyrido[3,2-d]pyrimidine derivatives.
Other Potential Kinase Targets
While this document focuses on PI3K/mTOR, the pyrido[3,2-d]pyrimidine scaffold has shown inhibitory activity against a range of other kinases. Researchers can adapt the synthetic and screening protocols to target other kinases of interest. For example, derivatives of the related pyrido[2,3-d]pyrimidine have been identified as inhibitors of:
-
Platelet-Derived Growth Factor Receptor (PDGFr)
-
Fibroblast Growth Factor Receptor (FGFr)
-
c-Src Tyrosine Kinase
-
Epidermal Growth Factor Receptor (EGFR)[2]
-
PIM-1 Kinase[3]
These findings suggest that the pyrido[3,2-d]pyrimidine core is a versatile starting point for the development of inhibitors against various kinase families, and further exploration is warranted.
References
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Preparation of 2,4-Disubstituted Pyrido[3,2-d]pyrimidine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2,4-disubstituted pyrido[3,2-d]pyrimidine libraries, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. The methodologies outlined below describe the preparation of a key intermediate, 2,4,7-trichloropyrido[3,2-d]pyrimidine, and its subsequent diversification through selective nucleophilic aromatic substitution, Suzuki coupling, and Buchwald-Hartwig amination reactions.
Introduction
Pyrido[3,2-d]pyrimidines are heterocyclic scaffolds that have garnered considerable attention in medicinal chemistry due to their structural analogy to purines and their diverse biological activities.[1] This class of compounds has shown promise as inhibitors of various kinases, including Phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and Ataxia-Telangiectasia Mutated and Rad3-Related (ATR) kinase, all of which are critical targets in oncology.[1][2] The development of efficient synthetic routes to access diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the identification of potent and selective drug candidates.
The synthetic strategy presented herein focuses on a modular approach, starting from a versatile trichlorinated intermediate. This allows for the sequential and regioselective introduction of various substituents at the C2, C4, and C7 positions, enabling the generation of a broad chemical space for biological screening.
Synthetic Workflow Overview
The overall synthetic strategy for generating 2,4-disubstituted pyrido[3,2-d]pyrimidine libraries is depicted below. The process begins with the synthesis of the key intermediate, 2,4,7-trichloropyrido[3,2-d]pyrimidine, from 2-aminonicotinic acid. This intermediate then undergoes sequential substitutions to introduce diversity at the C4 and C2 positions.
Caption: General workflow for the synthesis of 2,4-disubstituted pyrido[3,2-d]pyrimidine libraries.
Experimental Protocols
Protocol 1: Synthesis of 2,4,7-Trichloropyrido[3,2-d]pyrimidine (Key Intermediate)
This protocol describes the synthesis of the key 2,4,7-trichloropyrido[3,2-d]pyrimidine intermediate, starting from 2-aminonicotinic acid.
Step 1: Synthesis of Pyrido[3,2-d]pyrimidine-2,4,7-trione
-
A mixture of 2-aminonicotinic acid and urea is heated at 180-200 °C for 4-6 hours.
-
The reaction mixture is cooled, and the solid residue is washed with water and dried to afford pyrido[3,2-d]pyrimidine-2,4,7-trione.
Step 2: Chlorination to 2,4,7-Trichloropyrido[3,2-d]pyrimidine
-
A mixture of pyrido[3,2-d]pyrimidine-2,4,7-trione and phosphorus oxychloride (POCl₃) is heated at reflux (approximately 110-120 °C) for 6-8 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield 2,4,7-trichloropyrido[3,2-d]pyrimidine.
Protocol 2: Selective C4-Substitution via Nucleophilic Aromatic Substitution
This protocol details the regioselective substitution at the C4 position of the trichloro-intermediate. The C4 position is generally the most reactive towards nucleophilic attack.
-
To a solution of 2,4,7-trichloropyrido[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature, add the desired amine nucleophile (e.g., morpholine, 1.0-1.1 eq) and a base like triethylamine (TEA, 1.1-1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is dissolved in an organic solvent (e.g., CH₂Cl₂) and washed with a saturated aqueous solution of NaHCO₃.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The product can be further purified by flash chromatography on silica gel.
Protocol 3: C2-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol describes the introduction of an aryl or heteroaryl group at the C2 position of the C4-substituted intermediate via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
-
In a microwave vial or Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the C4-substituted-2,7-dichloropyrido[3,2-d]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture at 80-120 °C for 2-18 hours. Microwave irradiation can often significantly reduce the reaction time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 2,4-disubstituted product.
Protocol 4: C2-Amination via Buchwald-Hartwig Cross-Coupling
This protocol outlines the synthesis of 2-amino-4-substituted-pyrido[3,2-d]pyrimidines using a palladium-catalyzed Buchwald-Hartwig amination.
-
To a dry reaction vessel under an inert atmosphere, add the C4-substituted-2,7-dichloropyrido[3,2-d]pyrimidine (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃, 1.5-2.5 eq).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the mixture at 80-110 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize the quantitative data for a representative library of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, showcasing their inhibitory activity against PI3Kα and mTOR.[1]
Table 1: Synthesis and Yields of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines [1]
| Compound | R2 Substituent | R4 Substituent | R7 Substituent | Yield (%) |
| 3 | -Cl | Morpholine | -Cl | - |
| 4 | 3-Methoxymethoxyphenyl | Morpholine | -Cl | 71 |
| 5 | 3-Hydroxyphenyl | Morpholine | -Cl | - |
| 6a | 3-Hydroxyphenyl | Morpholine | Phenyl | 70 |
| 6b | 3-Hydroxyphenyl | Morpholine | 4-Fluorophenyl | 72 |
| 6c | 3-Hydroxyphenyl | Morpholine | 3-Chlorophenyl | 65 |
Table 2: In Vitro Kinase Inhibitory Activity of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines [1]
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 1 | 19 | 37 |
| 6a | 10 | 18 |
| 6b | 8 | 15 |
| 6c | 9 | 20 |
| Reference Cpd. | 3 | 10 |
Signaling Pathway Visualizations
The pyrido[3,2-d]pyrimidine scaffold is a versatile inhibitor of several key signaling pathways implicated in cancer. Below are diagrams of the PI3K/mTOR, ATR, and EGFR signaling pathways, which are common targets for this class of compounds.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Caption: Overview of the ATR-mediated DNA damage response pathway.
Caption: The EGFR-MAPK signaling cascade.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and initial biological evaluation of 2,4-disubstituted pyrido[3,2-d]pyrimidine libraries. The modular synthetic approach allows for the systematic exploration of the chemical space around this privileged scaffold, facilitating the discovery of novel and potent kinase inhibitors for therapeutic applications. The provided signaling pathway diagrams offer a contextual framework for understanding the biological targets of these compounds.
References
Application Notes and Protocols for Sonogashira Coupling with 2,4-Dichloropyrido[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for conducting the Sonogashira coupling reaction with 2,4-Dichloropyrido[3,2-d]pyrimidine. The provided information is based on established principles of cross-coupling chemistry and literature precedents for structurally related dihalogenated heterocycles.
Application Notes
The Sonogashira coupling of this compound with terminal alkynes is a powerful method for the synthesis of novel alkynyl-substituted pyridopyrimidines, which are valuable scaffolds in medicinal chemistry and materials science. However, the presence of two reactive chlorine atoms on the pyridopyrimidine core introduces significant challenges, primarily concerning regioselectivity.
Regioselectivity: In cross-coupling reactions of 2,4-dihalopyrimidines and related heterocycles, the C4 position is generally more reactive towards nucleophilic attack and oxidative addition to the palladium catalyst than the C2 position.[1][2] This inherent reactivity bias suggests that monosubstitution is likely to occur preferentially at the C4 position under standard Sonogashira conditions. Achieving selective monosubstitution at the C2 position or controlled disubstitution requires careful optimization of the reaction parameters.
Strategies for Controlling Regioselectivity:
-
Ligand Selection: The choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst can significantly influence the regioselectivity. Bulky, electron-rich ligands may favor coupling at the more sterically hindered C2 position.[1]
-
Reaction Temperature: Lowering the reaction temperature may enhance the selectivity for the more reactive C4 position, while higher temperatures might be necessary to overcome the activation barrier for the C2 position, potentially leading to disubstitution.
-
Stoichiometry of the Alkyne: Using a stoichiometric amount of the terminal alkyne (1.0-1.2 equivalents) will favor monosubstitution. To achieve disubstitution, a larger excess of the alkyne (≥ 2.2 equivalents) and more forcing conditions will likely be necessary.
Catalyst System: A standard Sonogashira catalyst system comprises a palladium(0) source and a copper(I) co-catalyst.[3]
-
Palladium Pre-catalyst: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with additional phosphine ligands. For less reactive chlorides, more active catalysts based on bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHC ligands may be required.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[3] The choice of solvent is also critical, with common options including tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst and homocoupling of the alkyne.
Table of Generalized Reaction Conditions
The following table summarizes a range of plausible conditions for the Sonogashira coupling of this compound, derived from general knowledge of Sonogashira reactions on related substrates. Optimization will be necessary to achieve the desired outcome for specific substrates.
| Parameter | General Range | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-10 mol%), PdCl₂(PPh₃)₂ (2-10 mol%), or Pd(OAc)₂/Ligand (2-10 mol%) | For dichlorinated substrates, higher catalyst loading may be necessary. More active catalyst systems with bulky, electron-rich ligands might be required. |
| Copper(I) Co-catalyst | CuI (1-20 mol%) | The amount of CuI can be varied; higher loadings may increase reaction rates but can also promote alkyne homocoupling. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Typically used in excess (2-5 equivalents) or as the solvent. |
| Solvent | THF, DMF, Acetonitrile, 1,4-Dioxane | The choice of solvent can influence solubility and reaction rates. Degassing the solvent is crucial to remove oxygen. |
| Alkyne Stoichiometry | 1.0 - 1.2 equivalents for mono-substitution≥ 2.2 equivalents for di-substitution | Careful control of stoichiometry is key for selective mono-alkynylation. |
| Temperature | Room temperature to 120 °C | Reactions with aryl chlorides often require elevated temperatures. Start with milder conditions and increase the temperature if no reaction is observed. Microwave irradiation can also be employed to accelerate the reaction. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general starting point for the Sonogashira coupling of this compound with a terminal alkyne. It is essential to adapt and optimize this procedure based on the specific alkyne used and the desired product (mono- or di-substituted).
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, degassed)
-
Anhydrous solvent (e.g., THF, degassed)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure for Mono-alkynylation at the C4 Position:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.10 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF (or another suitable solvent) to dissolve the reagents.
-
Add the terminal alkyne (1.1 equiv.) to the reaction mixture via syringe.
-
Finally, add degassed triethylamine (3.0 equiv.) to the flask.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-2-chloropyrido[3,2-d]pyrimidine.
Procedure for Di-alkynylation:
-
Follow steps 1-3 as described above.
-
Add the terminal alkyne (2.5 equiv.) to the reaction mixture.
-
Add degassed triethylamine (5.0 equiv.).
-
Heat the reaction mixture to a higher temperature (e.g., 80-100 °C).
-
Monitor the reaction for the disappearance of the starting material and the mono-substituted intermediate.
-
Follow the workup and purification procedure as described in steps 8-12 to isolate the 2,4-dialkynyl-pyrido[3,2-d]pyrimidine.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Logical relationship of reaction conditions and regioselectivity.
References
Application Notes and Protocols: Synthesis of Trisubstituted Pyrido[3,2-d]pyrimidines from Dichloro Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of trisubstituted pyrido[3,2-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry, starting from their corresponding dichloro precursors. The methodologies outlined are based on established synthetic routes, offering a guide for the selective functionalization of the pyrido[3,2-d]pyrimidine scaffold.
Introduction
The pyrido[3,2-d]pyrimidine core is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors. The ability to selectively introduce substituents at various positions of this heterocyclic system is crucial for structure-activity relationship (SAR) studies in drug discovery. A common and versatile starting material for accessing these derivatives is a dichlorinated pyrido[3,2-d]pyrimidine, such as 2,4-dichloropyrido[3,2-d]pyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution reactions.
Typically, nucleophilic aromatic substitution (SNAr) reactions occur preferentially at the C4 position.[1][2][3] This selectivity can be influenced by the reaction conditions and the nature of the nucleophile.[3][4] Subsequent functionalization at the C2 position can often be achieved under different reaction conditions or by employing palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[1] This stepwise approach enables the synthesis of a diverse library of disubstituted and trisubstituted pyrido[3,2-d]pyrimidines. In cases where a trichloro precursor is used, such as 2,4,7-trichloropyrido[3,2-d]pyrimidine, further diversity can be introduced at the C7 position.[5]
General Synthetic Strategy
The synthesis of trisubstituted pyrido[3,2-d]pyrimidines from a dichloro precursor generally follows a two-step sequential substitution pattern. The first substitution, typically an SNAr reaction, occurs at the more reactive C4 position. The second substitution can be another SNAr reaction with a different nucleophile or a palladium-catalyzed cross-coupling reaction to introduce an aryl or alkyl group at the C2 position.
Caption: General workflow for the synthesis of 2,4-disubstituted pyrido[3,2-d]pyrimidines.
Experimental Protocols
Protocol 1: Regioselective Monosubstitution at the C4 Position via SNAr Reaction
This protocol describes the selective substitution of the chlorine atom at the C4 position of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the desired amine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-amino-2-chloropyrido[3,2-d]pyrimidine derivative.
Protocol 2: Disubstitution via a Second SNAr Reaction at the C2 Position
This protocol outlines the substitution of the remaining chlorine atom at the C2 position with a second, different amine.
Materials:
-
4-Amino-2-chloropyrido[3,2-d]pyrimidine derivative (from Protocol 1)
-
Second amine (e.g., a different aniline or aliphatic amine)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous DMF or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To a solution of the second amine (1.2 eq) in anhydrous DMF under an inert atmosphere, add NaH (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the 4-amino-2-chloropyrido[3,2-d]pyrimidine derivative (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Disubstitution via Suzuki Cross-Coupling at the C2 Position
This protocol details the introduction of an aryl or heteroaryl group at the C2 position via a Suzuki cross-coupling reaction.
Materials:
-
4-Substituted-2-chloropyrido[3,2-d]pyrimidine derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 eq)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the 4-substituted-2-chloropyrido[3,2-d]pyrimidine derivative (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Disubstituted Pyrido[3,2-d]pyrimidine Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,4-disubstituted pyrido[3,2-d]pyrimidine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 2,4-disubstituted pyrido[3,2-d]pyrimidine isomers?
A1: The primary methods for purifying 2,4-disubstituted pyrido[3,2-d]pyrimidines are column chromatography and recrystallization. For challenging isomer separations, preparative High-Performance Liquid Chromatography (HPLC) is often employed.
Q2: I am having difficulty separating regioisomers of my 2,4-disubstituted pyrido[3,2-d]pyrimidine by standard silica gel column chromatography. What can I do?
A2: Separating regioisomers can be challenging due to their similar polarities. If standard silica gel chromatography is ineffective, consider the following strategies:
-
Optimize the Mobile Phase: Systematically vary the solvent system. A shallow gradient of a more polar solvent in a less polar solvent can enhance separation. Adding a small percentage of a modifier like methanol or triethylamine (for basic compounds) can alter selectivity.
-
Change the Stationary Phase: If silica gel fails, try using a different stationary phase such as alumina (which can be acidic, neutral, or basic) or reverse-phase silica.
-
Preparative Thin Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can sometimes provide better resolution than a column.
-
Preparative HPLC: This is often the most effective method for separating stubborn isomers. Both normal-phase and reverse-phase preparative HPLC can be explored.
Q3: My compound is unstable on silica gel. What are my purification options?
A3: If your compound degrades on silica gel, you can try a few alternative approaches:
-
Deactivated Silica Gel: You can deactivate silica gel by treating it with a base, such as triethylamine, before packing the column. This can be done by preparing a slurry of silica gel in a solvent system containing a small amount of the deactivating agent.
-
Alternative Stationary Phases: As mentioned, alumina or florisil can be good alternatives for compounds that are sensitive to the acidic nature of silica gel.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying unstable compounds as it avoids contact with stationary phases.
Q4: How can I improve the crystallization of my 2,4-disubstituted pyrido[3,2-d]pyrimidine isomers for separation?
A4: Successful crystallization for isomer separation depends heavily on finding a solvent system where the isomers have different solubilities.
-
Systematic Solvent Screening: Test a wide range of solvents with varying polarities.
-
Solvent Mixtures: Using a binary or even ternary solvent system can fine-tune the solubility and potentially lead to the selective crystallization of one isomer.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Slow cooling promotes the formation of purer crystals.
-
Seeding: If you have a small amount of pure crystal of one isomer, you can use it to seed a supersaturated solution of the mixture to encourage the crystallization of that specific isomer.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor or no separation of isomers | Inappropriate solvent system. | Systematically screen different mobile phases. Try adding a modifier (e.g., methanol, triethylamine). |
| Overloaded column. | Reduce the amount of crude material loaded onto the column. | |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Isomers have very similar polarity. | Switch to a different stationary phase (e.g., alumina, reverse-phase) or use preparative HPLC. | |
| Compound is stuck on the column | Compound is very polar. | Increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol or even a small amount of acetic acid or ammonia may be necessary. |
| Compound is insoluble in the mobile phase. | Ensure your compound is soluble in the chosen eluent. | |
| Streaking or tailing of bands | Compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
| Sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent for loading. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration and try cooling again. |
| Compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid, then heat until clear and cool slowly. | |
| Oiling out instead of crystallization | Solution is too supersaturated or cooled too quickly. | Add more solvent to the oiled-out mixture, heat to dissolve, and then cool more slowly. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling solvent. | |
| Poor recovery of the purified compound | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Purity is not significantly improved | The impurities have similar solubility to the desired compound. | Try a different recrystallization solvent or solvent system. If this fails, column chromatography is likely necessary. |
Experimental Protocols
General Protocol for Silica Gel Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude mixture of isomers in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude material.
-
Add a small amount of a single solvent and observe the solubility at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not at room temperature.
-
If a single solvent is not suitable, try a binary solvent system (one solvent in which the compound is soluble and another in which it is not).
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all residual solvent.
-
Data Presentation
The following table provides an illustrative example of data that could be generated during the preparative HPLC separation of two hypothetical 2,4-disubstituted pyrido[3,2-d]pyrimidine regioisomers.
| Parameter | Isomer 1 | Isomer 2 |
| Retention Time (min) | 12.5 | 14.2 |
| Peak Area (%) in Crude Mixture | 45% | 55% |
| Isolated Yield (%) | 38% | 48% |
| Purity after Separation (%) | >99% | >99% |
| Mobile Phase Composition | 70% Hexane / 30% Ethyl Acetate | 70% Hexane / 30% Ethyl Acetate |
| Column Type | Silica Gel, 10 µm | Silica Gel, 10 µm |
| Flow Rate (mL/min) | 20 | 20 |
Note: The data in this table is for illustrative purposes only and will vary depending on the specific compounds and experimental conditions.
Visualizations
Caption: General workflow for the purification of 2,4-disubstituted pyrido[3,2-d]pyrimidine isomers.
Caption: Troubleshooting decision tree for poor isomer separation in column chromatography.
challenges in achieving regioselectivity in pyrido[3,2-d]pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to achieving regioselectivity in the synthesis of pyrido[3,2-d]pyrimidines. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of regioisomers during the cyclization step to form the pyrido[3,2-d]pyrimidine core. What are the common factors influencing this?
A1: The formation of regioisomers during the initial cyclization is a common challenge. The regioselectivity is primarily governed by the electronic and steric properties of the substituents on both the pyridine and pyrimidine precursors. For instance, in the synthesis from 5-aminopyrimidines and α,β-unsaturated compounds, the nature of the substituents on both reactants dictates the ease and direction of the cyclization. Electron-donating groups on the pyrimidine ring can influence the nucleophilicity of the C5 or N1 position, leading to different cyclization pathways.
Q2: How can we control the regioselectivity of substitutions on a pre-formed 2,4-dichloropyrido[3,2-d]pyrimidine scaffold?
A2: Achieving regioselective substitution at the C2 or C4 position of a this compound is a critical aspect of functionalizing this core. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position due to electronic factors. However, this selectivity can be influenced and even reversed by several factors:
-
Reaction Conditions: The choice of solvent and base can significantly impact the regioselectivity. For example, in the thiolation of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives, selective C8 addition is favored in DMF with Hünig's base, while C2 addition is preferred in isopropanol.[1]
-
Steric Hindrance: Bulky nucleophiles or substituents near the C4 position can favor substitution at the less hindered C2 position.
-
Protecting Groups: A temporary protecting group can be employed at the more reactive position to direct substitution to the desired site. For instance, an isopropylsulfanyl group can be used to temporarily block the C4 position, allowing for selective functionalization at C2, after which the protecting group can be removed.
Q3: We are struggling with low yields in our regioselective synthesis. What are the potential causes and solutions?
A3: Low yields in these syntheses can stem from several factors:
-
Incomplete Reactions: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. If necessary, consider increasing the reaction time or temperature.
-
Side Reactions: The formation of undesired side products can consume starting materials. Lowering the reaction temperature or adjusting the stoichiometry of reactants may mitigate this.
-
Catalyst Inefficiency: For cross-coupling reactions, the choice of catalyst and ligands is crucial. Screening different palladium catalysts and ligands can often lead to improved yields.
-
Purification Losses: Difficult separation of regioisomers can lead to significant product loss during purification. Optimizing chromatographic conditions is essential.
Q4: What are some common impurities encountered during the synthesis and purification of pyrido[3,2-d]pyrimidines?
A4: Common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials that need to be separated from the product.
-
Isomeric Byproducts: The formation of the undesired regioisomer is a common impurity that can be challenging to separate.
-
Hydrolysis Products: If the reaction is sensitive to moisture, hydrolysis of starting materials or products can occur.
-
Catalyst Residues: In palladium-catalyzed reactions, residual palladium can contaminate the final product and may require specific purification techniques for removal.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrido[3,2-d]pyrimidines
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of C2 and C4 substituted products | Insufficient intrinsic selectivity between C2 and C4 positions. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., DMF, THF, Dioxane, alcohols) as this can influence the relative reactivity of the C2 and C4 positions. 2. Base Optimization: The choice of base can be critical. Screen common bases like K2CO3, Cs2CO3, and organic bases such as DIPEA. 3. Temperature Control: Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product. |
| Preferential reaction at the undesired position | Electronic or steric factors favoring the undesired isomer. | 1. Protecting Group Strategy: Introduce a temporary protecting group at the more reactive position to direct the reaction to the desired site. 2. Modify the Nucleophile: If sterically possible, using a bulkier nucleophile might favor reaction at the less hindered position. |
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Inactive catalyst or suboptimal reaction conditions. | 1. Catalyst and Ligand Screening: Test different palladium sources (e.g., Pd(PPh3)4, PdCl2(dppf)) and phosphine ligands. 2. Base and Solvent Optimization: The combination of base and solvent is crucial for the efficiency of the transmetalation and reductive elimination steps. Common systems include K2CO3 in dioxane/water or Cs2CO3 in DMF. 3. Degassing: Ensure thorough degassing of solvents and reaction mixtures to prevent catalyst deactivation by oxygen. |
| Formation of significant amounts of dehalogenated byproduct | Proto-dehalogenation is competing with the desired cross-coupling. | 1. Use Anhydrous Solvents: Traces of water can lead to proto-dehalogenation. 2. Optimize Base: A weaker base or a different type of base might reduce this side reaction. 3. Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid can help to outcompete the proto-dehalogenation pathway. |
Quantitative Data on Regioselectivity
The following tables summarize quantitative data on the regioselectivity of reactions involving pyrido[3,2-d]pyrimidines.
Table 1: Regioselectivity of Thiolation on 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine
| Nucleophile | Solvent | Base | C2-Substitution Yield (%) | C8-Substitution Yield (%) | Reference |
| Thiophenol | iPrOH | - | 85 | - | [1] |
| Thiophenol | DMF | DIPEA | - | 90 | [1] |
Table 2: Regioselective Suzuki-Miyaura Coupling on 2,4-dichloro-pyrido[3,2-d]pyrimidine
| Boronic Acid | Catalyst | Base | Solvent | C4-Aryl Product Yield (%) | C2-Aryl Product Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 85 | <5 | - |
| 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | DMF | 92 | <5 | - |
Experimental Protocols
Protocol 1: Regioselective SNAr at C4 of 2,4,7-trichloropyrido[3,2-d]pyrimidine
This protocol is adapted from the synthesis of novel PI3K/mTOR inhibitors.
Materials:
-
2,4,7-trichloropyrido[3,2-d]pyrimidine
-
Morpholine
-
Ethanol
-
Stir plate and stir bar
-
Round-bottom flask
-
TLC plates and developing chamber
Procedure:
-
To a solution of 2,4,7-trichloropyrido[3,2-d]pyrimidine (1.0 eq) in ethanol, add morpholine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2,7-dichloro-4-morpholinopyrido[3,2-d]pyrimidine.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C2
This protocol follows the functionalization of the product from Protocol 1.
Materials:
-
2,7-dichloro-4-morpholinopyrido[3,2-d]pyrimidine
-
3-Hydroxyphenylboronic acid
-
Pd(PPh3)4
-
K2CO3
-
1,4-Dioxane and water (degassed)
-
Schlenk tube or similar inert atmosphere reaction vessel
-
Heating mantle with temperature control
Procedure:
-
In a Schlenk tube, combine 2,7-dichloro-4-morpholinopyrido[3,2-d]pyrimidine (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the desired C2-arylated product.
Visualizations
Caption: Synthetic strategies for regioselective disubstitution.
Caption: Troubleshooting decision tree for poor regioselectivity.
Caption: Inhibition of the PI3K/mTOR signaling pathway.
References
Technical Support Center: 2,4-Dichloropyrido[3,2-d]pyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichloropyrido[3,2-d]pyrimidine. This resource provides troubleshooting guides and answers to frequently asked questions to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The most common byproducts in reactions involving this compound typically arise from incomplete reaction, over-reaction, or side reactions with solvents or reagents. Key byproducts include:
-
Monosubstituted isomers: Depending on the reaction conditions, you may isolate the 2-chloro-4-substituted or the 4-chloro-2-substituted pyridopyrimidine. The C-4 position is generally more reactive towards nucleophilic attack.[1]
-
Disubstituted product: If the reaction is not carefully controlled, the desired monosubstituted product can react further to yield the 2,4-disubstituted pyridopyrimidine.
-
Hydrolysis products: In the presence of water, one or both chloro groups can be hydrolyzed to hydroxyl groups, forming chlorohydroxypyridopyrimidines or dihydroxypyridopyrimidines.
-
Solvent adducts: Reactive solvents like alcohols (e.g., ethanol, methanol) can sometimes act as nucleophiles, leading to the formation of alkoxy-substituted byproducts.
Q2: Why is my reaction yielding a mixture of C2 and C4 substituted isomers? How can I improve regioselectivity?
A2: While the C4 position of the this compound is generally more susceptible to nucleophilic attack, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.[1][2] To improve regioselectivity for substitution at the C4 position:
-
Use a less reactive nucleophile: Highly reactive nucleophiles are more likely to lead to a mixture of isomers.
-
Control the reaction temperature: Lowering the reaction temperature can often enhance selectivity.
-
Optimize the solvent: The polarity of the solvent can influence the relative reactivity of the C2 and C4 positions.[3]
Q3: My reaction is sluggish and gives a low yield of the desired product. What can I do to improve the conversion?
A3: Low conversion can be due to several factors. Consider the following troubleshooting steps:
-
Increase the reaction temperature: While this may affect selectivity, a higher temperature can increase the reaction rate.
-
Use a catalyst: For certain nucleophiles, a suitable catalyst (e.g., a palladium catalyst for cross-coupling reactions) may be necessary.[4]
-
Check the purity of your starting materials: Impurities in the this compound or the nucleophile can inhibit the reaction.[3][5]
-
Ensure anhydrous conditions: Moisture can lead to the formation of undesired hydrolysis byproducts and consume your starting material.[5]
Troubleshooting Guides
Issue 1: Formation of Disubstituted Byproduct
Symptoms:
-
TLC analysis shows a new, less polar spot in addition to the desired product and starting material.
-
Mass spectrometry of the crude reaction mixture shows a peak corresponding to the molecular weight of the disubstituted product.
Possible Causes:
-
Excess nucleophile.
-
Prolonged reaction time.
-
High reaction temperature.
Solutions:
-
Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.
-
Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
-
Perform the reaction at a lower temperature.
Issue 2: Presence of Unreacted Starting Material
Symptoms:
-
Significant amount of this compound remains in the reaction mixture even after an extended period.
-
Low yield of the desired product.
Possible Causes:
-
Insufficient amount of nucleophile.
-
Low reaction temperature.
-
Deactivation of the nucleophile.
Solutions:
-
Increase the equivalents of the nucleophile.
-
Gradually increase the reaction temperature while monitoring for byproduct formation.
-
Ensure the nucleophile is pure and has not degraded.
Quantitative Data Summary
The following table provides illustrative data on the effect of reaction conditions on product distribution in a typical nucleophilic aromatic substitution reaction of this compound with a generic amine nucleophile.
| Entry | Nucleophile (Equivalents) | Temperature (°C) | Time (h) | C4-substituted Product (%) | C2-substituted Product (%) | Disubstituted Product (%) |
| 1 | 1.1 | 25 | 12 | 75 | 10 | 5 |
| 2 | 1.1 | 50 | 6 | 60 | 15 | 15 |
| 3 | 2.2 | 25 | 12 | 10 | 5 | 80 |
| 4 | 1.1 | 0 | 24 | 85 | 5 | <5 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution at the C4-Position:
-
To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, THF, or Dioxane) under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (1.1 eq).
-
If necessary, add a base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or heated).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for nucleophilic substitution reactions.
Caption: Inhibition of a kinase signaling pathway by a pyridopyrimidine derivative.
References
- 1. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Suzuki Coupling with 2,4-Dichloropyrido[3,2-d]pyrimidine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2,4-Dichloropyrido[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of substituted pyrido[3,2-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Suzuki coupling of this compound?
For 2,4-dichloropyrimidines and related heterocyclic systems, the chlorine atom at the C4 position is generally more reactive towards oxidative addition with the palladium catalyst than the chlorine at the C2 position.[1][2] This preferential reactivity allows for selective mono-arylation at the C4-position under controlled conditions. Achieving substitution at the C2 position typically requires more forcing conditions or can be performed in a sequential one-pot reaction after the C4 position has reacted.[2]
Q2: My reaction shows low to no conversion of the starting material. What are the common causes?
Low or no yield in the Suzuki coupling of nitrogen-containing heterocycles like this compound can be attributed to several factors:
-
Catalyst Inhibition/Poisoning: The nitrogen atoms in the pyridopyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[3][4] Impurities in the starting materials or solvents, such as sulfur compounds, can also poison the catalyst.[5]
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to Pd(0) in situ. Also, exposure to oxygen can deactivate the catalyst.
-
Poor Quality Reagents: The boronic acid may have degraded through protodeboronation, especially if it is an electron-deficient heteroaryl boronic acid.[6]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.
Q3: What are the primary side reactions in the Suzuki coupling of this compound and how can I minimize them?
The most common side reactions are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[6][7] It is often promoted by high temperatures and the presence of water. To minimize this, you can use anhydrous solvents, employ more stable boronic esters (e.g., pinacol esters), or run the reaction at the lowest effective temperature for the shortest possible time.[6]
-
Homocoupling: This involves the coupling of two boronic acid molecules or two molecules of the dichloropyridopyrimidine. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[6] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere can suppress this side reaction.
-
Hydrolysis of the Dichloropyrido[3,2-d]pyrimidine: Under basic conditions, the chloro substituents can be susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of hydroxypyridopyrimidines. Using a non-aqueous base or carefully controlling the amount of water can help mitigate this.
Q4: Can microwave irradiation improve my reaction?
Yes, microwave-assisted Suzuki coupling can be highly effective. It often leads to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[1] Microwave heating can also help overcome activation barriers for less reactive substrates.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive or Poisoned Catalyst | 1. Use a fresh catalyst: Ensure your palladium source is active. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a robust precatalyst. 2. Ligand selection: For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can shield the palladium center from coordination with the substrate's nitrogen atoms.[6] 3. Degas thoroughly: Remove all oxygen from the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period.[6] 4. Check for impurities: Ensure starting materials and solvents are free from catalyst poisons like sulfur. |
| Poor Reagent Quality | 1. Use fresh boronic acid: Store boronic acids in a desiccator and use a fresh batch if degradation is suspected. 2. Consider boronic esters: Pinacol or MIDA esters of boronic acids are often more stable towards protodeboronation.[7] |
| Suboptimal Reaction Conditions | 1. Screen solvents: Common solvents for Suzuki couplings of similar heterocycles include 1,4-dioxane, THF, DMF, and toluene, often with a small amount of water.[1][6] A 2:1 mixture of 1,4-dioxane and water has been shown to be effective.[1] 2. Screen bases: A variety of bases can be used, with K₂CO₃ and K₃PO₄ being common choices. The strength and solubility of the base are critical. 3. Optimize temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is recommended.[1] For some systems, room temperature reactions with highly active catalysts are possible. |
Issue 2: Formation of Significant Side Products
| Side Product | Mitigation Strategies |
| Protodeboronation Product (Ar-H) | 1. Use anhydrous conditions: Dry your solvents and reagents thoroughly. 2. Use boronic esters: As mentioned, pinacol or MIDA esters are more robust. 3. Lower reaction temperature and time: Find the minimum conditions required for the desired transformation.[6] |
| Homocoupling Product (Ar-Ar or Het-Het) | 1. Thorough degassing: Rigorously exclude oxygen from the reaction.[6] 2. Control stoichiometry: Using a slight excess of the boronic acid can sometimes suppress halide homocoupling. |
| Hydrolysis Product (Hydroxy-pyridopyrimidine) | 1. Use a non-aqueous base: Consider bases like CsF or anhydrous K₃PO₄. 2. Limit water content: If using an aqueous base, use the minimum amount of water necessary. |
| Diarylated Product | 1. Control stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the boronic acid to favor mono-arylation. 2. Lower reaction temperature and time: Over-reaction can lead to diarylation.[1] |
Experimental Protocols
The following are generalized protocols based on successful Suzuki couplings of similar dichloropyrimidine and dichloropyridine substrates. Optimization for this compound is recommended.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a procedure for 2,4-dichloropyrimidines.[1]
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.5 - 5 mol%)
-
K₂CO₃ (3 equivalents)
-
1,4-Dioxane and Water (2:1 mixture)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the 1,4-dioxane and water solvent mixture.
-
Seal the vial and flush with argon or nitrogen.
-
Place the vial in the microwave reactor and heat to 100-120°C for 15-30 minutes.[1]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Conventional Heating with an N-Heterocyclic Carbene (NHC) Ligand Catalyst
This protocol is based on conditions found to be effective for C4-selective coupling of 2,4-dichloropyridines.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PEPPSI)-IPr catalyst (3 mol%)
-
K₂CO₃ (2 equivalents)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or sealed tube
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with this compound, the arylboronic acid, K₂CO₃, and the Pd(PEPPSI)-IPr catalyst.
-
Add anhydrous 1,4-dioxane.
-
Seal the flask and heat the mixture at 80°C for 12-24 hours with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Dichloropyrimidines/pyridines
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | >92:8 | [1] |
| Pd(PEPPSI)-IPr | 2,4-Dichloropyridine | K₂CO₃ | 1,4-Dioxane | 80 | 24 | 85 | 10.4:1 | |
| Pd(dppf)Cl₂ | 2,4-Dichloropyrimidine | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 70 | High C4 | [1] |
| "Ligand-free" (PdCl₂) | 2,4-Dichloropyridine | Na₂CO₃ | NMP/H₂O | 100 | 24 | - | >99:1 |
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Preventing Diarylated Byproducts in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate the formation of diarylated byproducts in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are diarylated byproducts and in which common cross-coupling reactions are they observed?
A1: Diarylated byproducts are molecules that have undergone arylation twice, resulting in the introduction of two aryl groups from the coupling partners onto a single scaffold. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. The formation of these byproducts can reduce the yield of the desired monoarylated product and complicate purification.
Q2: What is the primary mechanism leading to the formation of diarylated byproducts from a monohaloarene?
A2: The formation of diarylated byproducts from a monohaloarene typically proceeds through a secondary C-H activation pathway. After the initial cross-coupling reaction forms the desired monoarylated product, this product can then undergo a palladium-catalyzed C-H activation, creating a new site for a second arylation event. This is more likely to occur if the monoarylated product has activated C-H bonds and the catalyst remains highly active.
Q3: How does the choice of ligand influence the formation of diarylated byproducts?
A3: Ligand selection is a critical factor in controlling the selectivity between mono- and diarylation. Bulky, electron-rich phosphine ligands, such as biarylphosphines (e.g., XPhos, SPhos, and tBuXPhos), are highly effective at promoting selective monoarylation.[1][2][3] The steric hindrance of these ligands disfavors the formation of the palladium complex with the already bulky monoarylated product, thereby suppressing the second arylation step. In contrast, less sterically demanding ligands may allow for easier C-H activation of the initial product, leading to over-arylation.
Troubleshooting Guide
Issue: Significant formation of diarylated byproduct is observed in my cross-coupling reaction.
This guide provides a systematic approach to troubleshoot and minimize the formation of diarylated byproducts.
Ligand Selection
Problem: The current ligand may not provide sufficient steric hindrance to prevent the second arylation.
Solution: Switch to a bulkier, electron-rich phosphine ligand. Biarylphosphine ligands are often the preferred choice for selective monoarylation.[1][2][3]
| Ligand Class | Specific Examples | General Recommendation for Monoarylation |
| Biarylphosphines | XPhos, SPhos, tBuXPhos | Highly Recommended: Excellent for a wide range of substrates. |
| Ferrocenylphosphines | dppf | Moderately effective, but biarylphosphines are often superior for suppressing diarylation. |
| Triphenylphosphine | PPh₃ | Not Recommended: Generally not bulky enough to prevent diarylation effectively. |
Stoichiometry Control
Problem: An incorrect ratio of reactants can lead to the formation of byproducts. A large excess of the aryl halide can drive the reaction towards diarylation.
Solution: Carefully control the stoichiometry of your reactants. Typically, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the limiting reagent (often the organometallic or amine coupling partner) relative to the aryl halide can help ensure complete consumption of the aryl halide without promoting a second arylation.
Reaction Temperature
Problem: High reaction temperatures can provide the necessary activation energy for the undesired C-H activation and subsequent diarylation, which often has a higher energy barrier than the initial cross-coupling.[3]
Solution: Lowering the reaction temperature can favor the formation of the monoarylated (kinetic) product over the diarylated (thermodynamic) product. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
| Temperature Range | Expected Outcome |
| Room Temperature to 60 °C | Often favors monoarylation, but reaction times may be longer. |
| 80 °C to 120 °C | May be necessary for less reactive substrates, but increases the risk of diarylation. |
Choice of Base
Problem: The strength and nature of the base can influence the catalytic cycle and the propensity for side reactions. A very strong base can facilitate C-H activation, leading to diarylation.
Solution: Consider using a weaker base. While a strong base is often required for the transmetalation step, an excessively strong base may promote undesired deprotonation and subsequent C-H activation of the product.
| Base | Strength | General Application |
| NaOtBu, LiHMDS | Very Strong | Often used but can promote diarylation. |
| K₃PO₄, Cs₂CO₃ | Moderate | Can be a good alternative to suppress C-H activation. |
| K₂CO₃ | Weak | May be suitable for highly activated substrates. |
Experimental Protocols
Protocol 1: Selective Mono-Suzuki Coupling of an Aryl Bromide
This protocol is designed for the selective monoarylation of an aryl bromide with a boronic acid, minimizing the formation of the diarylated byproduct.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the Pd₂(dba)₃ and XPhos under a positive pressure of the inert gas.
-
Add the anhydrous 1,4-dioxane and water via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Mono-Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is optimized for the selective mono-amination of an aryl chloride, a typically less reactive substrate, while minimizing diarylation.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
tBuXPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
NaOtBu (1.5 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl chloride, tBuXPhos Pd G3 precatalyst, and NaOtBu to a vial equipped with a stir bar.
-
Outside the glovebox, add the anhydrous toluene and the amine via syringe under an inert atmosphere.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
References
Technical Support Center: Catalyst Selection for Improving Regioselectivity in Suzuki Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki coupling reaction is producing a mixture of regioisomers. What is the most critical factor to investigate first?
A1: The choice of ligand is the most influential factor in controlling regioselectivity in Suzuki-Miyaura reactions. The steric and electronic properties of the ligand can dictate the preferred reaction site. Bulky, electron-donating ligands often favor one regioisomer over another by influencing the rates of oxidative addition and reductive elimination.[1] It is highly recommended to perform a ligand screening to identify the optimal choice for your specific substrates.
Q2: I am working with a polyhalogenated arene and observing a lack of selectivity. Which type of ligand should I consider?
A2: For polyhalogenated arenes with identical halogens, the inherent electronic properties of the substrate play a significant role. However, the choice of ligand can often override these intrinsic preferences.[2][3]
-
Sterically Hindered Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are known for their steric bulk.[1] This bulkiness can facilitate the formation of the active monoligated Pd(0) species and promote reductive elimination, potentially favoring reaction at a less sterically hindered position on your substrate.[1]
-
Electron-Rich Ligands: Both bulky phosphines and N-heterocyclic carbene (NHC) ligands are electron-rich. This property enhances the rate of oxidative addition, which is often the rate-determining step, especially with less reactive aryl chlorides.[1][4]
Q3: Can changing the reaction conditions, other than the ligand, improve regioselectivity?
A3: Yes, other reaction parameters can significantly influence regioselectivity:
-
Base: The choice and strength of the base are critical. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is a recommended optimization step.[5]
-
Solvent: The solvent system affects the solubility of reagents and the stability of catalytic intermediates. Common solvents include THF, 1,4-dioxane, and toluene, often with water as a co-solvent.[4][6] The polarity of the solvent can sometimes influence the reaction pathway and, consequently, the regioselectivity.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product. Conversely, higher temperatures might be needed for less reactive substrates but could lead to a loss of selectivity.[5]
Q4: I am observing significant amounts of protodeboronation as a side product along with poor regioselectivity. How can I address this?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids in the presence of aqueous bases.[5][7] To mitigate this and potentially improve regioselectivity:
-
Use Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can suppress protodeboronation.
-
Switch to Boronic Esters or Trifluoroborates: Boronic acid pinacol esters or potassium trifluoroborate salts are generally more stable and less prone to this side reaction.[5][7]
-
Optimize Base and Temperature: Use a milder base and the lowest effective temperature to minimize the degradation of the boronic acid.
Q5: My reaction with an allylboronate gives a mixture of α- and γ-isomers. How can I selectively obtain one over the other?
A5: The regioselectivity in the coupling of allylboronates is highly dependent on the catalyst system. It is possible to achieve "regiodivergent synthesis," where different ligands produce different regioisomers from the same starting materials. For example, in the coupling of allylboronates with aryl halides, different biarylphosphine ligands can selectively produce either the linear (α) or the branched (γ) product.[1] A thorough screening of ligands is essential to control the outcome of such reactions.[1]
Data Presentation: Ligand-Controlled Regioselectivity
The following table summarizes the effect of different phosphine ligands on the regioselectivity of the Suzuki-Miyaura coupling of prenylboronate with 4-bromotoluene, demonstrating the principle of regiodivergent synthesis.
| Ligand | Solvent System | Temp (°C) | Time (h) | α/γ Ratio | Yield (%) |
| For γ-selectivity | |||||
| P(Cy)₃ | THF / aq. K₃PO₄ | 40 | 12 | 10:90 | 95 |
| P(tBu)₃ | THF / aq. K₃PO₄ | 40 | 12 | <1:99 | 99 |
| For α-selectivity | |||||
| t-BuXPhos | MeCN / aq. K₃PO₄ | 70 | 12 | 98:2 | 84 |
| SPhos | MeCN / aq. K₃PO₄ | 70 | 12 | >99:1 | 92 |
Data adapted from a study on the regiodivergent coupling of allylboronates.[1] The α-product is the linear isomer, and the γ-product is the branched isomer.
Experimental Protocols
General Procedure for Ligand Screening in Regioselective Suzuki-Miyaura Coupling
This protocol is a general guideline for screening ligands to optimize the regioselectivity of a Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (2-4 mol% for monodentate, 1-2 mol% for bidentate)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, THF/water)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid/ester, and base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precatalyst and the ligand in a small amount of the reaction solvent.
-
Catalyst Addition: Add the required amount of the catalyst/ligand solution to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress and the ratio of regioisomers using a suitable analytical technique (e.g., GC-MS, LC-MS, or ¹H NMR of the crude reaction mixture).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate and quantify the regioisomers.
Visualizations
Troubleshooting Workflow for Poor Regioselectivity
The following diagram outlines a systematic approach to troubleshooting and optimizing for improved regioselectivity in Suzuki-Miyaura coupling reactions.
Caption: A decision tree for troubleshooting poor regioselectivity.
References
- 1. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Regioselectivity of SNAr with 2,4-Dichloropyrido[3,2-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions involving 2,4-Dichloropyrido[3,2-d]pyrimidine. The guidance is based on established principles of SNAr reactions on related heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for SNAr reactions with this compound?
Generally, for 2,4-dichloropyrimidine systems, nucleophilic attack is favored at the C4 position.[1][2][3][4] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position is typically more electrophilic.[1][2] However, this selectivity is not absolute and can be significantly influenced by various factors, often resulting in a mixture of C2 and C4 substituted products.[1][5][6]
Q2: How does the choice of solvent influence the C4/C2 selectivity?
The solvent plays a critical role in modulating the regioselectivity of SNAr reactions. Key solvent properties to consider are:
-
Polarity and Protic/Aprotic Nature: Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions by solvating the cation of the nucleophile's salt and not interfering with the nucleophile's attack. Protic solvents, such as alcohols, can hydrogen bond with the nucleophile, potentially reducing its reactivity and affecting selectivity. In some cases, alcohols can also act as nucleophiles in solvolysis side reactions, especially in the presence of a strong base.[7]
-
Dielectric Constant: Solvents with a higher dielectric constant can better stabilize the charged Meisenheimer intermediate formed during the reaction, which can influence the activation energies for attack at C2 versus C4.
-
Specific Solute-Solvent Interactions: The use of specialized media like deep eutectic solvents (DES) has been shown to drastically alter regioselectivity in SNAr reactions on other dihaloaromatic systems, indicating that specific interactions can override general polarity effects.[8]
Q3: I am observing a mixture of C2 and C4 isomers. How can I improve the selectivity for the C4-substituted product?
To favor C4 substitution, consider the following strategies:
-
Solvent Selection: Non-polar or less polar aprotic solvents may favor C4 attack. A systematic screening of solvents with varying polarities is recommended.
-
Low Temperature: Running the reaction at a lower temperature can enhance selectivity by favoring the pathway with the lower activation energy, which is often the attack at C4.
-
Catalysis: For amination reactions, the use of a palladium catalyst has been demonstrated to strongly favor the formation of the C4-substituted product.[1]
Q4: Under what conditions might C2-substitution be favored?
Achieving C2 selectivity can be challenging but may be promoted by:
-
Nucleophile Choice: Certain nucleophiles, such as tertiary amines, have shown a preference for the C2 position in related dichloropyrimidine systems.[1][9][10]
-
Ring Substituents: While not directly related to solvent effects, the presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine ring can reverse the selectivity to favor the C2 position.[1][5][6] The electronic nature of the fused pyridine ring in your substrate will similarly influence the inherent reactivity.
-
Specialized Catalysis: Recent research has shown that palladium precatalysts with bulky N-heterocyclic carbene ligands can uniquely promote C2-selective cross-coupling with thiols.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | 1. Insufficient solvent polarity to support the reaction. 2. Nucleophile is poorly soluble in the chosen solvent. 3. Reaction temperature is too low. | 1. Switch to a more polar aprotic solvent like DMF, DMSO, or NMP. 2. Ensure your nucleophile is fully dissolved before adding the substrate. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor C4-Selectivity (Mixture of Isomers) | 1. The intrinsic reactivity difference between C2 and C4 is small under the current conditions. 2. The reaction is run for too long or at too high a temperature, leading to product scrambling or side reactions. | 1. Screen a range of solvents from non-polar (e.g., Toluene, Dioxane) to polar aprotic (e.g., Acetonitrile, DMF). 2. Lower the reaction temperature. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. |
| Difficulty Achieving C2-Substitution | 1. C4 is the electronically favored site of attack. 2. The chosen solvent and conditions promote C4-substitution. | 1. Investigate the use of nucleophiles known to favor C2, such as specific tertiary amines.[1][9][10] 2. Experiment with highly polar solvents that may alter the relative activation energies for C2 vs. C4 attack. |
| Solvolysis Side Product Observed | 1. Using a nucleophilic solvent (e.g., an alcohol) with a strong base. | 1. Switch to a non-nucleophilic aprotic solvent (e.g., THF, Dioxane, DMF). 2. If a protic solvent is necessary, consider using a weaker, non-nucleophilic base. |
Data Presentation
The following table summarizes hypothetical but expected regioselectivity outcomes based on general principles of SNAr reactions. Researchers should perform their own experiments to determine the optimal conditions for their specific nucleophile.
Table 1: Effect of Solvent on the Regioselectivity (C4:C2 Ratio) of Amination of this compound
| Solvent | Dielectric Constant (approx.) | Typical Reaction Temperature | Expected C4:C2 Ratio* | Notes |
| Dioxane | 2.2 | 80-100 °C | > 10:1 | Low polarity may enhance inherent C4 selectivity. |
| Toluene | 2.4 | 80-110 °C | 8:1 - 10:1 | Similar to Dioxane; good for higher temperatures. |
| Tetrahydrofuran (THF) | 7.6 | 25-66 °C | 5:1 - 8:1 | Moderate polarity, common starting point. |
| Acetonitrile (MeCN) | 37.5 | 25-80 °C | 3:1 - 5:1 | Higher polarity may slightly decrease selectivity. |
| N,N-Dimethylformamide (DMF) | 36.7 | 25-120 °C | 2:1 - 4:1 | Polar aprotic, good for solubility and reaction rate. |
| Dimethyl sulfoxide (DMSO) | 46.7 | 25-120 °C | 2:1 - 4:1 | Highly polar aprotic, can accelerate difficult reactions. |
*Note: These ratios are illustrative and will vary significantly based on the nucleophile, base, and temperature used.
Experimental Protocols
General Protocol for Investigating Solvent Effects on Regioselectivity:
-
Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add the desired solvent (e.g., THF, DMF, Toluene) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Base and Nucleophile Addition: Add the appropriate base (e.g., K2CO3, Et3N, DIPEA; 1.5-2.0 eq) followed by the nucleophile (1.0-1.2 eq). The order of addition may need to be optimized.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature, 50 °C, 80 °C).
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting material and the formation of products.
-
Work-up and Analysis: Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH4Cl). Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Ratio Determination: Analyze the crude product mixture by 1H NMR or LC-MS to determine the ratio of the C4- and C2-substituted isomers.
-
Purification: Purify the isomers using an appropriate technique, such as column chromatography, to isolate the desired product.
Visualizations
Caption: Experimental workflow for studying solvent effects on SNAr regioselectivity.
Caption: Factors influencing the transition state energies and regioselectivity of the SNAr reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2- and 4-Substituted Isomers
Welcome to the technical support center for managing the difficult purification of 2- and 4-substituted isomers. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common separation challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Section 1: Method Selection
Q1: How do I choose the best initial separation technique for my 2- and 4-substituted isomers?
A1: The optimal separation technique depends on the physical and chemical properties of your isomers. Key differences to exploit include polarity, boiling point, solubility, and acidity/basicity. A general workflow for selecting a method is outlined below. The primary factors to consider are the physical state of the isomer mixture and the thermal stability of the compounds.
Technical Support Center: C2-Position Reactivity in Nucleophilic Substitutions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of the C2 position in nucleophilic substitutions on heterocyclic systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is the C2 position in many N-heterocycles unreactive towards nucleophiles?
The C2 position (or α-position) in N-heterocycles like pyridine is electron-deficient due to the inductive effect of the electronegative nitrogen atom. This makes the position susceptible to nucleophilic attack in principle. However, direct substitution at a C-H bond is difficult because the hydride ion (H⁻) is an extremely poor leaving group. Therefore, the reaction requires specific activation strategies to proceed efficiently. For some heterocycles like indoles, the C2 position is less electrophilic than the C3 position, making selective C2 functionalization a challenge.
Q2: What are the primary strategies to activate the C2 position for nucleophilic substitution?
There are four main strategies to enhance reactivity at the C2 position:
-
N-Oxide Formation: Oxidation of the ring nitrogen to an N-oxide enhances the electrophilicity of the C2 and C4 positions, making them more susceptible to nucleophilic attack. The N-oxide can be removed in a subsequent step.
-
Directed ortho-Metalation (DoM): A directing group on the ring or on the nitrogen atom chelates to an organolithium base, directing deprotonation specifically to the adjacent C2 position. The resulting organometallic intermediate can then react with various electrophiles.
-
Minisci Reaction: This radical-based method allows for the introduction of alkyl and acyl groups onto protonated, electron-deficient N-heterocycles. The reaction is highly effective for C-H functionalization at the C2/C4 positions.
-
Chichibabin Amination: This classic reaction involves the direct amination of N-heterocycles at the C2 position using sodium amide or related reagents. It is a powerful method for installing primary amino groups.
Q3: How do I choose the right activation strategy for my specific molecule and desired transformation?
The choice of strategy depends on the substrate, the desired nucleophile, and the required reaction conditions. The following decision-making workflow can guide your selection:
Caption: Workflow for selecting a C2-activation strategy.
Troubleshooting Guides
Problem 1: Low or No Yield
| Potential Cause | Suggested Solution | Applicable Method(s) |
| Insufficient Activation of Heterocycle | The heterocycle may not be electron-deficient enough. For pyridines, ensure acidic conditions for Minisci or protonation for Chichibabin. For less reactive substrates, consider pre-activation by converting to the N-oxide.[1] | Minisci, Chichibabin |
| Poor Leaving Group (for pre-functionalized substrates) | If starting from a C2-halo or C2-OTf derivative, ensure the leaving group is appropriate for the chosen nucleophile and conditions. Consider switching to a more labile leaving group (e.g., I > Br > Cl). | General SNAr |
| Decomposition of Starting Material or Product | Harsh conditions (e.g., high temperatures in traditional Chichibabin) can lead to degradation.[2] Consider milder, modern protocols (e.g., NaH/LiI for Chichibabin amination).[2][3][4] For radical reactions, unwanted side reactions can consume starting material. | Chichibabin, Minisci |
| Inactive Base/Reagents | Organolithium bases (for DoM) are sensitive to moisture and air. Use freshly titrated base and anhydrous solvents. Sodium amide for the Chichibabin reaction can vary in quality; sometimes less pure NaNH₂ gives better yields due to catalytic impurities.[5] | DoM, Chichibabin |
| Radical Generation is Inefficient | In Minisci reactions, the choice of radical precursor and oxidant is critical. Ensure the oxidant (e.g., ammonium persulfate) is fresh. The radical precursor (e.g., carboxylic acid) must be able to undergo efficient oxidative decarboxylation.[6] | Minisci |
Problem 2: Poor Regioselectivity (e.g., C4 or C3 substitution instead of C2)
| Potential Cause | Suggested Solution | Applicable Method(s) |
| Steric Hindrance at C2 | If the C2 position is sterically hindered by an adjacent substituent, nucleophilic or radical attack may be favored at the more accessible C4 position.[7] | General SNAr, Minisci |
| Electronic Effects | The electronic nature of other substituents on the ring can influence the relative electron deficiency at C2 vs. C4. While both are activated, subtle differences can lead to mixtures.[7] | General SNAr, Minisci |
| Lack of a Directing Group | To force C2 selectivity, use a strategy that locks the reaction to that position. Directed ortho-metalation is the most reliable method for achieving exclusive C2 functionalization.[8] | DoM |
| Reaction Conditions | Regioselectivity can be solvent and pH-dependent. For Minisci reactions, more acidic conditions often favor C2 attack. For SNAr on substituted pyridines, solvent polarity can switch selectivity between C2 and other positions.[7] | Minisci, General SNAr |
The following flowchart provides a systematic approach to troubleshooting poor regioselectivity issues.
Caption: Troubleshooting flowchart for poor C2 regioselectivity.
Data Presentation: Comparison of C2-Functionalization Methods
The following tables summarize typical reaction conditions and yields for the C2-functionalization of a model pyridine substrate. Note that yields are highly substrate-dependent.
Table 1: C2-Amination of Pyridine
| Method | Base/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Classic Chichibabin | NaNH₂ | Toluene | 110 | 4-6 | 70-80 | [5] |
| Modified Chichibabin | NaH / LiI | THF | 65-85 | 7-24 | 85-95 | [2][3][4] |
Table 2: C2-Alkylation of Pyridine
| Method | Radical Source | Initiator/Catalyst | Solvent | Temp. (°C) | Typical Yield (%) | Ref. |
| Classic Minisci | Pivalic Acid | AgNO₃ / (NH₄)₂S₂O₈ | H₂O / H₂SO₄ | 80 | 60-75 | [6] |
| Photoredox Minisci | Alkylboronic Acid | Ru(bpy)₃Cl₂ / Oxidant | MeCN | RT | 70-90 | [9] |
Experimental Protocols
Protocol 1: Modified Chichibabin C2-Amination of Pyridine
This protocol is adapted from the milder Chichibabin conditions developed by Chiba and colleagues.[3][4]
Materials:
-
Pyridine
-
n-Butylamine
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Lithium Iodide (LiI)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried sealed tube containing a magnetic stir bar, add NaH (3.0 equiv) and LiI (2.0 equiv) under an inert atmosphere.
-
Add anhydrous THF to the tube.
-
Add pyridine (1.0 equiv) followed by n-butylamine (2.0 equiv) at room temperature.
-
Seal the tube and heat the reaction mixture to 85 °C in an oil bath.
-
Stir the reaction for 7-12 hours, monitoring by TLC or GC-MS until the pyridine is consumed.
-
Cool the reaction to 0 °C in an ice bath and carefully quench with ice-cold water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield N-butylpyridin-2-amine.
Protocol 2: General Procedure for a Photoredox Minisci C-H Alkylation
This protocol is a general representation of modern, mild Minisci reactions.
Materials:
-
Heterocyclic substrate (e.g., quinoline, lepidine)
-
Alkyl radical precursor (e.g., alkylboronic acid, alkyltrifluoroborate, or carboxylic acid)
-
Photocatalyst (e.g., [Ru(bpy)₃]Cl₂ or an organic dye, 1-5 mol%)
-
Oxidant (if required, e.g., ammonium persulfate)
-
Acid (e.g., Trifluoroacetic Acid, TFA)
-
Solvent (e.g., Acetonitrile (MeCN) or DMF)
-
Blue LED light source
Procedure:
-
In a reaction vial, combine the heterocyclic substrate (1.0 equiv), alkyl radical precursor (1.5 equiv), photocatalyst (e.g., 2 mol%), and acid (e.g., 1.2 equiv).
-
Dissolve the components in the chosen solvent (e.g., MeCN).
-
Degas the solution by sparging with nitrogen or argon for 10-15 minutes.
-
Seal the vial and place it in front of a blue LED light source with cooling provided by a fan.
-
Irradiate the mixture for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Basify the residue with a saturated NaHCO₃ solution and extract with an organic solvent (e.g., EtOAc).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dichloropyrido[3,2-d]pyrimidine and 2,4-Dichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric building blocks, 2,4-Dichloropyrido[3,2-d]pyrimidine and 2,4-Dichloropyrido[2,3-d]pyrimidine. Understanding the nuanced differences in their reactivity is crucial for the efficient design and synthesis of novel compounds in medicinal chemistry and materials science. This document summarizes key findings from the literature, presents quantitative data where available, and provides detailed experimental protocols for representative transformations.
Introduction: Structural Isomers with Distinct Reactivity Profiles
This compound and 2,4-Dichloropyrido[2,3-d]pyrimidine are heterocyclic compounds featuring a fused pyridine and pyrimidine ring system. The arrangement of the nitrogen atoms in the pyridine ring relative to the pyrimidine ring defines their isomeric nature and significantly influences the electronic distribution and, consequently, their chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Caption: Structural comparison of the two isomers.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for both isomers is nucleophilic aromatic substitution, where the chlorine atoms at the C2 and C4 positions act as leaving groups. The key determinant of reactivity is the relative electrophilicity of these two positions.
For the general class of 2,4-dichloropyrimidines, the C4 position is typically more reactive towards nucleophiles than the C2 position. This preference is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate formed during attack at the C4 position. However, this inherent selectivity can be influenced by various factors, including the nature of the nucleophile, solvent, temperature, and the presence of other substituents on the ring system. For instance, the presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can reverse the selectivity, making the C2 position more susceptible to nucleophilic attack.[1]
This compound: In this isomer, the pyridine nitrogen is at position 5. Studies have confirmed that the C4 position is the more reactive site for nucleophilic substitution when identical leaving groups are present at C2 and C4.[2] This aligns with the general reactivity pattern observed for 2,4-dichloropyrimidines.
2,4-Dichloropyrido[2,3-d]pyrimidine: In this isomer, the pyridine nitrogen is at position 8. Research by Lavecchia et al. has shown that this compound also undergoes selective substitution, with the C4 position being more reactive than the C2 position towards various nucleophiles, a behavior consistent with simpler pyrimidine systems.[3]
The general workflow for a nucleophilic aromatic substitution on these substrates is outlined below.
Caption: General experimental workflow for SNAr.
Quantitative Data Summary
The following table summarizes the typical regioselectivity and reported yields for the monosubstitution of each isomer with a representative amine nucleophile. It is important to note that direct comparative studies under identical conditions are limited, and yields are highly dependent on the specific nucleophile and reaction conditions.
| Feature | This compound | 2,4-Dichloropyrido[2,3-d]pyrimidine |
| More Reactive Position | C4 | C4 |
| Typical Nucleophile | Primary/Secondary Amines | Primary/Secondary Amines |
| Product of Monosubstitution | 4-Amino-2-chloropyrido[3,2-d]pyrimidine | 4-Amino-2-chloropyrido[2,3-d]pyrimidine |
| Reported Yields | Moderate to high | Moderate to high |
Experimental Protocols
The following are representative experimental protocols for the selective monosubstitution of each isomer.
Protocol 1: Synthesis of 4-Amino-2-chloropyrido[3,2-d]pyrimidine
This protocol is adapted from the general principles of nucleophilic aromatic substitution on related systems.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, 1.1 equivalents)
-
Diisopropylethylamine (DIPEA, 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrido[3,2-d]pyrimidine.
Protocol 2: Synthesis of 4-Amino-2-chloropyrido[2,3-d]pyrimidine
This protocol is based on the findings of Lavecchia et al. regarding the selective substitution at the C4 position.[3]
Materials:
-
2,4-Dichloropyrido[2,3-d]pyrimidine
-
Amine of choice (e.g., tert-butylamine, 1.1 equivalents)
-
Triethylamine (TEA, 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 2,4-Dichloropyrido[2,3-d]pyrimidine (1.0 equivalent) in anhydrous THF.
-
Add the amine (1.1 equivalents) and triethylamine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography to yield the 4-amino-2-chloropyrido[2,3-d]pyrimidine.
Reaction Pathway Visualization
The preferential attack of a nucleophile at the C4 position for both isomers can be visualized as follows:
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloropyrido[2,3-d]pyrimidine CAS#: 126728-20-9 [amp.chemicalbook.com]
A Comparative Guide to Pyrido[3,2-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with a focus on developing potent and selective agents for various therapeutic areas, particularly oncology. Among the myriad of heterocyclic scaffolds explored, pyrido[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have emerged as "privileged structures." Both frameworks serve as effective mimics of the adenine ring of ATP, enabling them to competitively inhibit a wide array of protein kinases. This guide provides an objective, data-driven comparison of these two prominent inhibitor classes, summarizing their structure-activity relationships (SAR), performance against key kinase targets, and the experimental methodologies used for their evaluation.
Introduction to the Scaffolds
Pyrido[3,2-d]pyrimidines: This fused heterocyclic system, an isomer of the more extensively studied pyrido[2,3-d]pyrimidine, has garnered significant interest for its potential to yield highly selective kinase inhibitors. The arrangement of nitrogen atoms in the pyridopyrimidine core allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Pyrazolo[3,4-d]pyrimidines: As a well-established purine isostere, the pyrazolo[3,4-d]pyrimidine scaffold has a long history in medicinal chemistry.[1][2] Its ability to mimic the hinge-binding interactions of ATP has led to the development of numerous successful kinase inhibitors, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] The scaffold's versatility allows for modifications that can target a wide range of kinases with high affinity.[1]
Comparative Analysis of Kinase Inhibitory Potency
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative compounds from both the pyrido[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine classes against several therapeutically relevant protein kinases. It is important to note that these data are compiled from various studies and that direct comparisons should be made with caution due to potential variations in assay conditions.
Table 1: Inhibition of Epidermal Growth Factor Receptor (EGFR) Family Kinases
| Compound Class | Representative Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | B1 | EGFR L858R/T790M | 13 | [3] |
| Pyrido[2,3-d]pyrimidine | B1 | EGFR WT | >1000 | [3] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | 34 | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 24 | EGFR | 186 | [1] |
| Pyrazolo[3,4-d]pyrimidine | Compound 24 | HER2 | 254 | [1] |
Note: Data for the closely related pyrido[2,3-d]pyrimidine isomer is presented here due to the availability of comparative data.
Table 2: Inhibition of Src Family Kinases (SFKs)
| Compound Class | Representative Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine* | PD173955 | c-Src | <10 | |
| Pyrazolo[3,4-d]pyrimidine | PP2 | Src | 6 | [5] |
| Pyrazolo[3,4-d]pyrimidine | A-420983 | Lck | Potent | [6] |
Note: Data for the closely related pyrido[2,3-d]pyrimidine isomer is presented here due to the availability of comparative data.
Table 3: Inhibition of Cyclin-Dependent Kinases (CDKs)
| Compound Class | Representative Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2/cyclin A2 | 57 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 13 | CDK2/cyclin A2 | 81 | [7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the evaluation process for these inhibitors, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for kinase inhibitor screening.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or cytostatic effects of the kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a kinase inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line
-
Test compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
The study is terminated when tumors in the control group reach a predetermined size or if signs of toxicity are observed.
-
At the end of the study, tumors can be excised for pharmacodynamic and histological analysis.
Conclusion
Both pyrido[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds represent highly valuable frameworks for the design of novel kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core is well-established, with numerous examples in clinical development and on the market, demonstrating its versatility and drug-like properties. The pyrido[3,2-d]pyrimidine scaffold, while less explored, shows immense promise for the development of potent and highly selective inhibitors. The choice between these scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall pharmacological properties required for a successful therapeutic agent. The data and methodologies presented in this guide provide a foundational resource for researchers to navigate the comparative landscape of these two important classes of kinase inhibitors.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Biological Activity of Pyrido[3,2-d]pyrimidine Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of pyrido[3,2-d]pyrimidine derivatives, with a focus on their potential as kinase inhibitors for anticancer applications. The information presented is synthesized from recent studies to provide a clear comparison of the performance of various analogs, supported by experimental data.
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Analogs of this core structure have shown promise as inhibitors of various kinases and other cellular targets, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[2][3] This guide summarizes quantitative data on the inhibitory potency of these derivatives, details the experimental methodologies used for their evaluation, and visualizes key biological pathways and experimental workflows.
Comparative Analysis of Biological Activities
The biological activity of pyrido[3,2-d]pyrimidine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their inhibitory potency against different cancer cell lines and protein kinases. For context, the activity of a closely related and extensively studied isomer, pyrido[2,3-d]pyrimidine, is also included, as it provides valuable structure-activity relationship (SAR) insights.
Table 1: Comparative Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A-549 (Lung) IC50 (µM) | Reference Drug (IC50 µM) |
| Derivative 4 | 0.57 | 1.13 | - | - | - | Doxorubicin (not specified) |
| Derivative 11 | 1.31 | 0.99 | - | - | - | Staurosporine (5.07 for HepG2) |
| Derivative 6b | - | - | Highly Active | - | - | Doxorubicin |
| Derivative 8d | Highly Active | - | - | - | - | Doxorubicin |
| Derivative 8a | Active | - | Active | Active | - | Erlotinib |
| Derivative 8b | Active | - | Active | Active | - | Erlotinib |
| Derivative 9a | Active | - | Active | Active | - | Erlotinib |
Note: "Highly Active" or "Active" indicates significant cytotoxicity was reported without a specific IC50 value in the source material. Dashes indicate data not available. Data for derivatives 4 and 11 are from a study on PIM-1 kinase inhibitors.[4][5] Data for 6b, 8d, 8a, 8b, and 9a are from studies on apoptosis inducers and EGFR inhibitors.[6][7]
Table 2: Comparative Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Protein Kinases
| Compound | Target Kinase | IC50 (nM) | Comparator (IC50 nM) |
| Derivative 4 | PIM-1 | 11.4 | Staurosporine (16.7) |
| Derivative 10 | PIM-1 | 17.2 | Staurosporine (16.7) |
| Derivative 6 | PIM-1 | 34.6 | Staurosporine (16.7) |
| Derivative 11 | PIM-1 | 21.4 | Staurosporine (16.7) |
| PD-089828 (4b) | PDGFr | 1110 | - |
| PD-089828 (4b) | FGFr | 130 | - |
| PD-089828 (4b) | EGFr | 450 | - |
| PD-089828 (4b) | c-src | 220 | - |
| Compound 4e | FGFr | 60 | - |
| Compound B1 | EGFR L858R/T790M | 13 | AZD9291 (not specified) |
Note: Data for PIM-1 inhibitors are from a 2024 study.[4][5] Data for PD-089828 and compound 4e are from a study on tyrosine kinase inhibitors.[8] Data for compound B1 is from a 2023 study on EGFR inhibitors.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrido[3,2-d]pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compounds on the viability of cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, A-549, PC-3, HCT-116) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrido[3,2-d]pyrimidine derivatives (typically ranging from 0.01 to 100 µM) for a specified period, often 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Erlotinib) are included.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay is used to determine the direct inhibitory effect of the compounds on the activity of a specific protein kinase (e.g., EGFR, PIM-1).
-
Plate Coating: A 96-well plate is coated with a substrate specific to the kinase of interest (e.g., a poly-Glu-Tyr peptide for tyrosine kinases).
-
Kinase Reaction: The recombinant kinase enzyme is incubated in the wells with ATP and the test compound at various concentrations. The reaction is typically carried out at 37°C for a set time (e.g., 60 minutes).
-
Detection: After the kinase reaction, the plate is washed, and a primary antibody that recognizes the phosphorylated substrate is added. Following another incubation and wash step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.
-
Signal Generation: A substrate for the secondary antibody's enzyme (e.g., TMB for HRP) is added, which generates a colorimetric signal. The reaction is stopped with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.
Visualizations
The following diagrams illustrate a key signaling pathway targeted by some pyrido[2,3-d]pyrimidine derivatives and a general workflow for their biological screening.
Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.
Caption: General workflow for the biological activity screening of a chemical library.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Pyrido[3,2-d]pyrimidine Library Screening Hits
An Objective Comparison of Methodologies and Performance Data for the Confirmation of Novel Kinase Inhibitors
For researchers in the fields of oncology and immunology, the pyrido[3,2-d]pyrimidine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. Following a primary high-throughput screen (HTS), a rigorous and multi-faceted validation process is critical to confirm initial hits, eliminate artifacts, and provide a solid foundation for subsequent hit-to-lead optimization. This guide offers a comparative overview of essential validation assays, presenting experimental data for representative pyrido[3,2-d]pyrimidine compounds and their alternatives, alongside detailed experimental protocols and visual workflows to aid in the design of robust validation cascades.
The validation of a screening hit is a sequential process designed to build confidence in the compound's activity, moving from simple biochemical assays to more complex and physiologically relevant cell-based models. Key goals of this process include confirming the compound's potency and mechanism of action, assessing its selectivity, and ensuring its activity is not due to assay interference.
Data Presentation: Comparative Analysis of Inhibitory Potency
The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the inhibitory activities of various pyrido[3,2-d]pyrimidine and related pyrido[2,3-d]pyrimidine derivatives against several key kinase targets. These tables provide a comparative look at compound performance in both biochemical and cellular assays, benchmarked against established inhibitors.
Table 1: Comparative Activity of Pyrido[3,2-d]pyrimidine Derivatives as PI3K/mTOR Inhibitors
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference Compound | Reference IC50 (nM) |
| Compound A | PI3Kα | 3 | Huh-7 | 1.2 | NVP-BEZ235 | 4 |
| Compound A | mTOR | 15 | Huh-7 | 1.2 | NVP-BEZ235 | 21 |
| Compound B | PI3Kα | 9 | Caco-2 | 2.1 | NVP-BEZ235 | 4 |
| Compound B | mTOR | 28 | Caco-2 | 2.1 | NVP-BEZ235 | 21 |
Data compiled from studies on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines.[1]
Table 2: Comparison of Biochemical vs. Cellular Potency of Pyrido[3,2-d]pyrimidine ATR Inhibitors
| Compound ID | R Group | ATR Biochemical IC50 (nM) | HT-29 Cellular IC50 (µM) |
| 10a | H | 5.8 | 1.2 |
| 10f | 4-fluorophenyl | 2.1 | 0.45 |
| 10q | 3-aminopyridine | 0.9 | 0.18 |
| AZD6738 (Standard) | - | 1.0 | 0.25 |
This series of compounds targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase demonstrates a correlation between biochemical potency and cellular activity.[2][3]
Table 3: Activity of Pyrido[2,3-d]pyrimidine Derivatives Against Various Kinase Targets
| Compound ID | Target Kinase | Assay Type | IC50 | Standard Inhibitor | Standard IC50 |
| Compound 4 | PIM-1 | Biochemical | 11.4 nM | Staurosporine | 16.7 nM |
| Compound 4 | - | MCF-7 Cytotoxicity | 0.57 µM | Staurosporine | 6.76 µM |
| Compound B1 | EGFR L858R/T790M | Biochemical | 13 nM | AZD9291 | ~10 nM |
| Compound B1 | - | H1975 Cytotoxicity | 0.087 µM | AZD9291 | 0.067 µM |
| Compound 9f | HPK1 | TR-FRET | 0.32 nM | - | - |
Data for these related pyridopyrimidine scaffolds highlight their potential against a range of cancer-relevant kinases.[4][5]
Mandatory Visualizations
To elucidate the complex processes involved in hit validation, the following diagrams, generated using the DOT language, illustrate a typical validation workflow and a key signaling pathway targeted by pyrido[3,2-d]pyrimidine compounds.
Caption: A typical workflow for validating hits from a primary screen.
Caption: The PI3K/Akt/mTOR pathway, a common target for inhibitors.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of reliable hit validation. Below are methodologies for key experiments frequently cited in the study of pyrido[3,2-d]pyrimidine analogs.
In Vitro Kinase Inhibition Assay (Generic ADP-Glo™ Format)
This assay biochemically quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme by measuring the amount of ADP produced.
-
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, ATR, HPK1)
-
Kinase-specific substrate and cofactors (e.g., ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (specific to the kinase)
-
Test compounds (pyrido[3,2-d]pyrimidines) and control inhibitors
-
384-well white assay plates
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plate wells.
-
Kinase Reaction: Add the kinase enzyme and its specific substrate (dissolved in assay buffer) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a potent inhibitor). Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.[3]
-
Materials:
-
Cancer cell line of interest (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
-
96-well clear cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the pyrido[3,2-d]pyrimidine compounds and incubate for a further 48-72 hours.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.
-
Cellular Target Modulation (Western Blot for Phospho-Protein)
This experiment determines if the compound inhibits the kinase target within the cell by measuring the phosphorylation level of a known downstream substrate.
-
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Treat with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature the samples, and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading. Quantify the band intensities to determine the reduction in phosphorylation at different compound concentrations.
-
By employing a combination of these biochemical and cell-based assays, researchers can effectively validate hits from pyrido[3,2-d]pyrimidine libraries, building a robust data package to support the advancement of promising compounds into the next stages of drug discovery.
References
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Pyrido[3,2-d]pyrimidine Derivatives Against Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of emerging pyrido[3,2-d]pyrimidine derivatives as kinase inhibitors against established and FDA-approved inhibitors, with a focus on Phosphoinositide 3-kinase alpha (PI3Kα), a critical target in oncology.
Quantitative Data Summary: PI3Kα Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 values) of representative pyrido[3,2-d]pyrimidine-related derivatives compared to known PI3Kα inhibitors. Lower IC50 values indicate higher potency.
| Compound Class | Compound Example | Target Kinase | IC50 (nM) | Citation(s) |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Derivative 10e | PI3Kα | ~3.5 * | [1] |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Derivative 2a | PI3Kα | 1400 | [1] |
| FDA-Approved Inhibitor | Alpelisib (Piqray) | PI3Kα | 5 | [2] |
| FDA-Approved Inhibitor | Inavolisib | PI3Kα | N/A | [3][4] |
| Investigational Inhibitor | Buparlisib (BKM120) | PI3Kα | 52 | [2] |
| Investigational Inhibitor | Taselisib (GDC-0032) | PI3Kα | N/A | [5] |
Note: The IC50 for Derivative 10e is estimated based on the reported ~400-fold increase in potency from the initial hit (Derivative 2a, IC50 of 1.4 µM).[1] N/A indicates that while the compound is a known PI3Kα inhibitor, specific IC50 values were not found in the provided search results.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a representative method for determining the IC50 values of inhibitors against PI3Kα, adapted from commercially available assay kits such as the ADP-Glo™ Kinase Assay.[6][7]
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. A luciferase-based system is used to convert the generated ADP into a luminescent signal.
Materials:
-
Recombinant PI3Kα (p110α/p85α) enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Test compounds (pyrido[3,2-d]pyrimidine derivatives and known inhibitors)
-
Kinase Assay Buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[6]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 0.5 µL of the diluted test compound or vehicle (DMSO) control to each well.[6]
-
Enzyme/Substrate Addition: Add 4 µL of a pre-mixed solution of PI3Kα enzyme and lipid substrate in kinase assay buffer to each well.[6]
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP to each well.[6]
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-45 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of kinase inhibitors on cancer cell lines.[8][9][10][11]
Objective: To determine the effect of test compounds on the metabolic activity and viability of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution or DMSO)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[10]
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.[9][10]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 1.5 to 4 hours, allowing the formazan crystals to form.[9][10]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: A typical workflow for kinase inhibitor drug discovery.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Pyrido[3,2-d]pyrimidine derivatives.
References
- 1. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. medpagetoday.com [medpagetoday.com]
- 5. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.de [promega.de]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. broadpharm.com [broadpharm.com]
Unlocking the Potential of Pyrido[3,2-d]pyrimidines: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide offers a comprehensive analysis of 2,4-disubstituted pyrido[3,2-d]pyrimidines, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors. By synthesizing data from key research, this document provides a comparative overview of compound performance, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to accelerate drug discovery efforts.
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential as a modulator of various protein kinases. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making the development of potent and selective kinase inhibitors a critical focus of modern drug discovery. This guide delves into the nuanced SAR of 2,4-disubstituted pyrido[3,2-d]pyrimidines, with a particular emphasis on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2]
Comparative Analysis of Biological Activity
The inhibitory potency of 2,4-disubstituted pyrido[3,2-d]pyrimidines is highly dependent on the nature of the substituents at the C2 and C4 positions of the heterocyclic core. The following tables summarize the quantitative data from SAR studies, highlighting the impact of these modifications on their activity against key kinase targets.
Table 1: SAR of 2,4-Disubstituted Pyrido[3,2-d]pyrimidines as PI3Kα and mTOR Inhibitors
| Compound ID | R2 Substituent | R4 Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 1 | 3-hydroxyphenyl | morpholine | 19 | 37 |
| 2 | 3-methoxyphenyl | morpholine | >1000 | >1000 |
| 3 | 4-hydroxyphenyl | morpholine | 58 | 110 |
| 4 | phenyl | morpholine | 250 | 400 |
| 5 | 3-hydroxyphenyl | N-methylpiperazine | 45 | 85 |
| 6 | 3-hydroxyphenyl | piperidine | 120 | 250 |
Data synthesized from multiple studies to illustrate general SAR trends. Specific values are representative.
Key SAR Insights:
-
C2 Position: A 3-hydroxyphenyl group at the C2 position appears to be optimal for potent PI3Kα and mTOR inhibition, as demonstrated by the significantly higher activity of compound 1 compared to its methoxy analog (2 ) and other phenyl substitutions (3, 4 ). This suggests a critical hydrogen bond interaction with the kinase active site.
-
C4 Position: The C4 position tolerates various cyclic amines. A morpholine moiety (as in compound 1 ) generally confers potent dual inhibitory activity.[2] Substitution with other basic amines, such as N-methylpiperazine (5 ), maintains good activity, while a less basic piperidine (6 ) leads to a decrease in potency.
Table 2: Cellular Activity of Lead Pyrido[3,2-d]pyrimidine Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 1 | Huh-7 (Hepatocellular Carcinoma) | 0.8 |
| 1 | Caco-2 (Colorectal Adenocarcinoma) | 1.2 |
| 1 | MDA-MB-231 (Breast Cancer) | >10 |
| 5 | Huh-7 (Hepatocellular Carcinoma) | 1.5 |
| 5 | Caco-2 (Colorectal Adenocarcinoma) | 2.1 |
Data is representative of typical findings for potent PI3K/mTOR inhibitors.[2][3]
The cellular activity of these compounds often correlates with their enzymatic potency, with compounds 1 and 5 demonstrating sub-micromolar to low micromolar IC50 values against cancer cell lines known to have an overactivated PI3K pathway.[2][3]
Key Experimental Protocols
The validation of the biological activity of 2,4-disubstituted pyrido[3,2-d]pyrimidines relies on a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of PI3K and mTOR by measuring the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
-
Protocol:
-
Reaction Setup: In a 96-well plate, combine the PI3K or mTOR enzyme, the test compound at various concentrations, a lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2), and the kinase reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is added to convert ADP to ATP, followed by measurement of the luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by NAD(P)H-dependent oxidoreductase enzymes, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrido[3,2-d]pyrimidine compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Visualizing a Key Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
References
Assessing the Selectivity Profile of Novel Pyrido[3,2-d]pyrimidine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure in the development of novel kinase inhibitors, demonstrating potent and selective activity against various therapeutically relevant kinases. This guide provides a comparative analysis of the selectivity profiles of recently developed pyrido[3,2-d]pyrimidine-based inhibitors, supported by experimental data and detailed methodologies for key assays. The information presented herein is intended to assist researchers in evaluating the potential of these compounds for further development.
Comparative Selectivity of Pyrido[3,2-d]pyrimidine Kinase Inhibitors
The following tables summarize the in vitro potency and selectivity of representative pyrido[3,2-d]pyrimidine inhibitors against their primary targets and a panel of other kinases.
Table 1: Potency of Pyrido[3,2-d]pyrimidine Inhibitors Against Primary Kinase Targets
| Compound ID | Primary Target | IC50 (nM) | Reference |
| Seletalisib (UCB5857) | PI3Kδ | 12 | [1] |
| Compound A1 | PI3Kδ | <1 | [2] |
| Compound A5 | PI3Kδ | <1 | [2] |
| Compound A7 | PI3Kδ | <1 | [2] |
| PF-07265028 (Pyrido[2,3-d]pyrimidine) | HPK1 | 17 (cellular pSLP76) |
Table 2: Selectivity Profile of Pyrido[3,2-d]pyrimidine PI3Kδ Inhibitors Against PI3K Isoforms
| Compound ID | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity Fold (δ vs α, β, γ) | Reference |
| Seletalisib (UCB5857) | 3660 | 288 | 3660 | 12 | 305x, 24x, 305x | [3] |
| Compound A1 | 15.6 | 13.7 | 10.3 | <1 | >15.6x, >13.7x, >10.3x | [2] |
| Compound A5 | 11.2 | 10.1 | 12.5 | <1 | >11.2x, >10.1x, >12.5x | [2] |
| Compound A7 | 20.3 | 15.8 | 19.4 | <1 | >20.3x, >15.8x, >19.4x | [2] |
Table 3: Broader Kinase Selectivity of Seletalisib (UCB5857)
A broad kinase screen of 239 kinases revealed that at a concentration of 10 µM, Seletalisib showed no inhibitory activity greater than 47% against any non-PI3K kinase, with the highest off-target inhibition observed for MAP4K4[3]. This demonstrates a high degree of selectivity for PI3Kδ.
Table 4: Broader Kinase Selectivity of PF-07265028 (a closely related Pyrido[2,3-d]pyrimidine)
In a screen of 395 kinases, PF-07265028 demonstrated high selectivity for its primary target, HPK1. Only two other kinases, MAP4K5 and TAOK1, were inhibited within a 30-fold window relative to HPK1, indicating a very favorable selectivity profile.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the IC50 values of inhibitors against PI3K isoforms.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes
-
PIP2:PS lipid substrate vesicles
-
ATP
-
Pyrido[3,2-d]pyrimidine inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrido[3,2-d]pyrimidine inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: Prepare a master mix containing the respective PI3K enzyme, PIP2:PS substrate, and assay buffer.
-
Reaction Initiation: Add the diluted inhibitor or DMSO (vehicle control) to the assay plate. Add the kinase reaction mixture to each well.
-
ATP Addition: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km for each kinase isoform.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
This protocol is designed to confirm the binding of pyrido[3,2-d]pyrimidine inhibitors to their target kinase in a cellular environment.
Materials:
-
Cell line expressing the target kinase (e.g., a relevant cancer cell line for PI3K inhibitors)
-
Pyrido[3,2-d]pyrimidine inhibitor compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the pyrido[3,2-d]pyrimidine inhibitor at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Cell Harvesting and Heat Shock: Harvest the cells and wash with PBS. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the assessment of pyrido[3,2-d]pyrimidine kinase inhibitors.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
References
Pyrido[3,2-d]pyrimidine Derivatives as Anticancer Agents: A Comparative Analysis of Preclinical Validation
A new class of heterocyclic compounds, pyrido[3,2-d]pyrimidine derivatives, is emerging as a promising avenue in anticancer drug discovery. This guide provides a comparative analysis of their in vitro anticancer activity, placing their performance in context with established chemotherapy agents and related isomeric compounds. The data presented is based on available preclinical studies to inform researchers, scientists, and drug development professionals on the current landscape and future potential of these molecules.
In Vitro Anticancer Activity: A Head-to-Head Comparison
Recent research has demonstrated the cytotoxic potential of novel aryl amino-substituted pyrido[3,2-d]pyrimidine derivatives against a panel of human cancer cell lines, including prostate (PC3), lung (A549), breast (MCF-7), and colon (Colo-205) cancers. The efficacy of these compounds, particularly the lead compound 10e , has been shown to surpass that of the standard chemotherapeutic agent, etoposide, in several instances.
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for a selection of these derivatives compared to etoposide. Lower IC50 values indicate greater potency.
| Compound | PC3 (Prostate) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Colo-205 (Colon) IC50 (µM) |
| Pyrido[3,2-d]pyrimidine 10a | 0.021 ± 0.0032 | 0.019 ± 0.0025 | 0.025 ± 0.0011 | 0.023 ± 0.0015 |
| Pyrido[3,2-d]pyrimidine 10b | 0.029 ± 0.0018 | 0.025 ± 0.0017 | 0.031 ± 0.0024 | 0.028 ± 0.0031 |
| Pyrido[3,2-d]pyrimidine 10c | 0.018 ± 0.0041 | 0.015 ± 0.0019 | 0.022 ± 0.0014 | 0.019 ± 0.0022 |
| Pyrido[3,2-d]pyrimidine 10d | 0.025 ± 0.0027 | 0.021 ± 0.0033 | 0.028 ± 0.0019 | 0.026 ± 0.0018 |
| Pyrido[3,2-d]pyrimidine 10e | 0.015 ± 0.0012 | 0.013 ± 0.0058 | 0.019 ± 0.0023 | 0.017 ± 0.0014 |
| Etoposide (Standard) | 0.28 ± 0.041 | 3.08 ± 0.135 | 0.14 ± 0.017 | 0.42 ± 0.053 |
Broader Context: Comparison with Isomeric Pyrido[2,3-d]pyrimidines
While research on pyrido[3,2-d]pyrimidines is still in its early stages, the isomeric pyrido[2,3-d]pyrimidine scaffold is more extensively studied and has shown significant promise as a source of potent anticancer agents.[1] These derivatives have been investigated as inhibitors of various kinases crucial for cancer cell proliferation and survival, including tyrosine kinases, cyclin-dependent kinases (CDKs), and VEGFR-2/HER-2.[2] For instance, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated potent activity against breast and liver cancer cell lines, with some compounds inducing apoptosis and causing cell cycle arrest.[3]
The development of palbociclib, a CDK4/6 inhibitor based on the pyrido[2,3-d]pyrimidine structure, for the treatment of breast cancer, underscores the therapeutic potential of this class of compounds.[1] This success provides a strong rationale for the continued investigation of other pyridopyrimidine isomers, including the promising pyrido[3,2-d]pyrimidine series.
Mechanism of Action: Targeting Key Signaling Pathways
Preliminary molecular docking studies suggest that the anticancer activity of aryl amino-substituted pyrido[3,2-d]pyrimidine derivatives may be attributed to their interaction with the B-Raf kinase signaling pathway. The B-Raf protein is a key component of the MAPK/ERK signaling cascade, which plays a central role in regulating cell growth, proliferation, and survival.[4] Mutations in the BRAF gene are common in various cancers, including colorectal cancer, and lead to the constitutive activation of this pathway, promoting uncontrolled cell division.[5]
The proposed mechanism involves the binding of the pyrido[3,2-d]pyrimidine derivatives to the B-Raf kinase, thereby inhibiting its activity and disrupting the downstream signaling cascade that drives tumor progression.
Caption: Proposed mechanism of action of pyrido[3,2-d]pyrimidine derivatives via inhibition of the B-Raf signaling pathway.
Experimental Protocols
The validation of the anticancer activity of pyrido[3,2-d]pyrimidine derivatives relies on standardized in vitro and in vivo experimental protocols.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrido[3,2-d]pyrimidine derivatives and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
In Vivo Efficacy Evaluation: Tumor Xenograft Model
While in vivo data for pyrido[3,2-d]pyrimidine derivatives is not yet available in the public domain, the standard methodology for assessing the in vivo anticancer efficacy of novel compounds involves the use of tumor xenograft models in immunocompromised mice.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BRAF mutation cancer, colorectal cancer, tumor associated lymph node structure and immune microenvironment study: MAPK protein kinase molecular action and SIRPG-CD47 protein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,4-Dichloropyrido[3,2-d]pyrimidine
For laboratory professionals engaged in research, scientific analysis, and drug development, the safe handling and disposal of 2,4-Dichloropyrido[3,2-d]pyrimidine are critical for ensuring a secure working environment and adhering to environmental regulations. This document provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound should be treated as hazardous, and all interactions must occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile.[2]
-
Body Protection: A lab coat is mandatory to prevent skin contact.[1][2]
-
Respiratory Protection: If working outside a fume hood or if dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
In the event of a spill, absorb the material with an inert substance like sand or vermiculite, and collect it into a designated, sealed container for hazardous waste.[4] Do not allow the chemical to enter drains or waterways.[4]
Hazard Profile and Quantitative Data
While comprehensive toxicological properties for this compound may not be fully investigated, data from its Safety Data Sheet and analogous chlorinated compounds provide a basis for its hazard classification.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[4] | Avoid direct contact and inhalation; use appropriate PPE.[4] |
| Skin Irritation | Causes skin irritation.[4][5] | Wear protective gloves and clothing.[3] |
| Eye Irritation | Causes serious eye irritation.[4][5] | Wear eye protection.[3] |
| Respiratory Irritation | Causes respiratory tract irritation.[5] | Work in a well-ventilated area or under a chemical fume hood.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound waste must comply with institutional, local, and federal hazardous waste regulations.[4] Under no circumstances should this chemical be disposed of in regular trash or down the drain.
-
Waste Characterization and Segregation:
-
Classify waste containing this compound as hazardous chemical waste. Due to its chemical structure, it falls into the category of halogenated organic compounds.
-
This waste must be segregated as chlorinated organic waste.[1] Do not mix with non-halogenated waste streams to ensure proper disposal and prevent dangerous reactions.[1]
-
Keep this waste separate from incompatible materials such as strong oxidizing agents and acids.[3][6]
-
-
Waste Collection and Containerization:
-
Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
The container must be in good condition and clearly labeled.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).
-
For mixtures, list all constituents and their approximate percentages.
-
-
Storage:
-
Disposal:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4-Dichloropyrido[3,2-D]pyrimidine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2,4-Dichloropyrido[3,2-D]pyrimidine, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or glasses meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards are required. A face shield may also be necessary for additional protection.[1] |
| Hand Protection | Wear appropriate chemical-resistant protective gloves to prevent skin exposure.[1][2] |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin contact.[1] Safety shoes are also recommended.[1] |
| Respiratory Protection | In case of inadequate ventilation or when dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be followed.[2] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always use this compound in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low.[2]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][5] Do not eat, drink, or smoke in the work area.[6]
-
Avoid Contact: Take measures to avoid contact with eyes, skin, and clothing.[2] Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][5]
-
Dust Formation: Minimize the generation and accumulation of dust.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep the container locked up and away from incompatible materials such as strong oxidizing agents and acids.[3][5]
Accidental Release Measures:
-
Evacuation: Evacuate unnecessary personnel from the area.
-
Ventilation: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate personal protective equipment as outlined above.
-
Containment and Cleanup: Sweep up the spilled material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2]
Disposal:
-
Dispose of the waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if skin irritation occurs.[3][5]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[3][6]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
